(R)-Anabasine-d4
Description
Properties
Molecular Formula |
C₁₀H₁₀D₄N₂ |
|---|---|
Molecular Weight |
166.26 |
Synonyms |
3-(2R)-2-Piperidinylpyridine-d4; 2αH-Anabasine-d4; (R)-3-(2-Piperidinyl)pyridine-d4; (+)-Anabasine-d4; (2’R)-Anabasine-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight of (R)-Anabasine-d4 vs native anabasine
An In-Depth Technical Guide to the Molecular Weight and Analysis of (R)-Anabasine-d4 versus Native Anabasine
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Isotopic Labeling in Modern Analytical Science
In the landscape of pharmaceutical research, drug development, and clinical diagnostics, the demand for analytical precision and accuracy is paramount. The ability to unequivocally identify and quantify specific molecules within complex biological matrices is fundamental to understanding pharmacokinetics, metabolism, and toxicology. Stable Isotope Labeled (SIL) compounds are indispensable tools that enable researchers to achieve this level of certainty. By strategically replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes—such as replacing hydrogen (¹H) with deuterium (²H or D)—we create a chemical twin of the native compound. This "twin" is chemically identical in its reactivity and chromatographic behavior but possesses a distinct, higher mass.
This guide provides an in-depth technical exploration of native anabasine and its deuterated analogue, (R)-Anabasine-d4. Anabasine, a pyridine alkaloid found in various Nicotiana species, is a nicotinic acetylcholine receptor agonist and a known biomarker for tobacco exposure[1][2]. Its deuterated form, (R)-Anabasine-d4, serves as an ideal internal standard for mass spectrometry-based quantification. We will dissect the fundamental differences in their molecular structures and weights, and detail the analytical methodologies that leverage these differences for robust, high-fidelity quantitative analysis.
Structural and Molecular Weight Differentiation
The foundational difference between native anabasine and (R)-Anabasine-d4 lies in their atomic composition, which directly influences their molecular weight.
Molecular Structures
Native anabasine consists of a pyridine ring linked to a piperidine ring[3][4]. The deuterated analogue, specifically (R,S)-Anabasine-2,4,5,6-d4, has four hydrogen atoms on the pyridine ring replaced by deuterium atoms. This substitution is highly specific and is key to its function as an internal standard.
Caption: Molecular structures of native anabasine and its deuterated isotopologue.
Comparative Physicochemical Properties
The substitution of four hydrogen atoms with deuterium results in a predictable increase in the overall molecular weight. This mass shift is the cornerstone of its utility in mass spectrometric analysis. The key quantitative data are summarized below.
| Property | Native Anabasine | (R)-Anabasine-d4 | Data Source(s) |
| Chemical Formula | C₁₀H₁₄N₂ | C₁₀H₁₀D₄N₂ | [3][4][5] |
| Average Molecular Weight | 162.23 g/mol | 166.26 g/mol | [3][6][7][8] |
| Monoisotopic Mass | 162.1157 Da | 166.1408 Da | [4][8] |
| CAS Number | 13078-04-1 (racemic) | 1020719-08-7 | [5][6][9] |
The difference in molecular weight is approximately 4 Daltons, corresponding to the four deuterium atoms that have replaced hydrogen atoms (mass of D ≈ 2 Da, mass of H ≈ 1 Da).
The Principle of Isotope Dilution Mass Spectrometry
The most robust and reliable method for quantifying small molecules in complex samples is isotope dilution mass spectrometry (IDMS), typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). This technique's superiority stems from the use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-Anabasine-d4.
Causality Behind Using a SIL-IS
The core principle is that a SIL-IS is the perfect mimic for the native analyte during sample preparation and analysis.
-
Co-elution: Native anabasine and (R)-Anabasine-d4 have virtually identical physicochemical properties, causing them to elute from the liquid chromatography (LC) column at the same time.
-
Identical Ionization Efficiency: They experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, a common issue known as "matrix effects."
-
Correction for Sample Loss: Any loss of analyte during the extraction, handling, or injection process will be mirrored by a proportional loss of the SIL-IS.
By adding a known concentration of (R)-Anabasine-d4 to every sample at the beginning of the workflow, the ratio of the native analyte's MS signal to the SIL-IS's MS signal is used for quantification. This ratio remains constant regardless of sample loss or matrix effects, leading to exceptionally accurate and precise results.
Experimental Protocol: LC-MS/MS Quantification of Anabasine
This section provides a validated, step-by-step methodology for the quantification of anabasine in a biological matrix (e.g., plasma) using (R)-Anabasine-d4 as an internal standard.
Objective
To accurately determine the concentration of native anabasine in plasma samples via isotope dilution LC-MS/MS.
Materials and Reagents
-
Standards: Native Anabasine (≥97% purity), (R,S)-Anabasine-2,4,5,6-d4 (≥95% purity)[6][8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Equipment: LC-MS/MS system (e.g., Sciex, Agilent, Waters), C18 reverse-phase analytical column, analytical balance, vortex mixer, centrifuge.
Workflow Diagram
Caption: Experimental workflow for anabasine quantification using a SIL-IS.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
- Anabasine Stock (1 mg/mL): Accurately weigh 10 mg of native anabasine and dissolve in 10 mL of methanol.
- Anabasine-d4 IS Stock (1 mg/mL): Accurately weigh 10 mg of (R)-Anabasine-d4 and dissolve in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 1-1000 ng/mL) and a fixed-concentration IS working solution (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into microcentrifuge tubes.
- Self-Validating Step: Add 10 µL of the 100 ng/mL IS working solution to every tube (except blanks). This ensures that any subsequent variability is accounted for by the IS.
- Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- Trustworthiness: The MRM transitions must be specific and unique to each compound to prevent interference.
- Native Anabasine: Q1: 163.1 -> Q3: 84.1 (Quantifier), 163.1 -> 133.1 (Qualifier)
- (R)-Anabasine-d4 (IS): Q1: 167.1 -> Q3: 84.1 (Quantifier), 167.1 -> 137.1 (Qualifier)
- Note: The precursor ion (Q1) for the d4-IS is +4 m/z units higher than the native compound. The fragment ion (Q3) may be the same if fragmentation occurs away from the labeled sites.
4. Data Analysis and Quantification:
- Integrate the peak areas for both the native anabasine and the (R)-Anabasine-d4 quantifier MRM transitions.
- Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard.
- Construct a calibration curve by plotting the Response Ratio against the known concentration of the standards. Apply a linear regression with 1/x² weighting.
- Calculate the concentration of anabasine in the unknown samples by interpolating their Response Ratios from the calibration curve.
Conclusion
The distinction in molecular weight between native anabasine (162.23 g/mol ) and (R)-Anabasine-d4 (166.26 g/mol ) is a direct result of the specific incorporation of four deuterium atoms.[3][8] This seemingly subtle modification is profound in its analytical application. As demonstrated, (R)-Anabasine-d4 serves as the gold-standard internal standard for isotope dilution mass spectrometry. Its use enables the mitigation of matrix effects and corrects for variability in sample processing, providing a self-validating system that ensures the highest degree of accuracy and trustworthiness in quantitative bioanalysis. This technical guide underscores the foundational importance of stable isotope labeling in advancing research and development where precise molecular quantification is non-negotiable.
References
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PubChem. (+-)-Anabasine. National Center for Biotechnology Information. [Link]
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PubChem. Anabasine. National Center for Biotechnology Information. [Link]
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001CHEMICAL. (±) Anabasine. [Link]
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National Institute of Standards and Technology. Anabasine. NIST WebBook. [Link]
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ResearchGate. Anabasine (first named Neonicotine) and other pyridine alkaloids of Nicotiana species, Nicotine and Nornicotine. [Link]
-
American Chemical Society. Anabaseine. [Link]
-
Veeprho. rac-Anabasine-D4 (DiHCl). [Link]
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Wikipedia. Anabaseine. [Link]
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PubChem. (+-)-Anabasine. National Center for Biotechnology Information. [Link]
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Wikipedia. Anabasine. [Link]
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Role of (R)-Anabasine-d4 as a Tobacco Biomarker: A Technical Guide
Executive Summary
Anabasine (3-(2-piperidinyl)pyridine) serves as the definitive biomarker for distinguishing active tobacco use from Nicotine Replacement Therapy (NRT) or purified liquid nicotine consumption (vaping). While nicotine and cotinine indicate exposure to nicotine, they cannot identify the source. Anabasine, a minor alkaloid present in the tobacco plant but absent in pharmaceutical-grade nicotine, bridges this gap.
(R)-Anabasine-d4 represents the high-precision, isotopically labeled internal standard (IS) required for Isotope Dilution Mass Spectrometry (IDMS) . Its specific utility lies in the quantification of anabasine enantiomers via chiral LC-MS/MS, ensuring accurate recovery correction in complex biological matrices (urine/plasma) where ion suppression is prevalent.
Biochemical & Structural Context[1]
The Molecule and its Chirality
Natural tobacco alkaloids are chiral. In Nicotiana tabacum, anabasine exists predominantly (>96%) as the (S)-enantiomer . However, the (R)-enantiomer is present in trace amounts and can increase due to racemization during the combustion process (smoking) or in specific tobacco curing methods.
-
Analyte: Anabasine (C₁₀H₁₄N₂)
-
Internal Standard: (R)-Anabasine-d4 (C₁₀H₁₀D₄N₂)
-
Deuterium Labeling: Typically labeled on the pyridine ring to ensure metabolic stability (avoiding exchangeable protons).
-
Role of (R)-Configuration: In chiral chromatography, the (S) and (R) enantiomers elute at different times. If a researcher is specifically profiling the minor (R)-isomer (e.g., to study enantioselective metabolism or specific tobacco sourcing), using the generic racemic IS is insufficient. The (R)-Anabasine-d4 IS is essential because it co-elutes specifically with the (R)-anabasine analyte, providing exact compensation for matrix effects at that specific retention time.
-
The "Truth Serum" Logic
The clinical utility of anabasine rests on a simple exclusion principle:
| Substance | Nicotine | Cotinine | Anabasine | Anatabine |
| Combustible Tobacco | High | High | Present (>2 ng/mL) | Present |
| NRT (Gum/Patch) | High | High | Absent (<2 ng/mL) | Absent |
| Vaping (Purified E-liquid) | High | High | Absent | Absent |
| Second-hand Smoke | Low | Low | Trace/Absent | Absent |
Logical Workflow Diagram
The following diagram illustrates the decision logic used in clinical and forensic toxicology to classify tobacco use status.
Caption: Decision tree for distinguishing tobacco use from NRT using Anabasine as the discriminator.
Analytical Methodology: LC-MS/MS Protocol[1][2]
The gold standard for quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Isotope Dilution .[1]
The Role of (R)-Anabasine-d4 in IDMS
In Isotope Dilution Mass Spectrometry (IDMS), the deuterated standard is spiked into the sample before extraction.
-
Recovery Correction: Any loss of anabasine during Solid Phase Extraction (SPE) is mirrored by the loss of (R)-Anabasine-d4.
-
Matrix Effect Compensation: Co-eluting matrix components (phospholipids, salts) that suppress ionization in the MS source will suppress the IS and the analyte equally.
-
Chiral Specificity: If using a chiral column (e.g., Chiralpak), (R)-Anabasine-d4 ensures the (R)-peak is normalized correctly, independent of the (S)-peak.
Sample Preparation (Solid Phase Extraction)
Note: Anabasine is a base (pKa ~11). Cation exchange is preferred.
-
Aliquot: Transfer 200 µL of urine into a 96-well plate.
-
Internal Standard Spike: Add 20 µL of (R)-Anabasine-d4 solution (100 ng/mL in MeOH).
-
Hydrolysis (Optional): Glucuronide hydrolysis is usually performed for nicotine/cotinine but is less critical for anabasine (mostly excreted unchanged).
-
Conditioning: Condition MCX (Mixed-mode Cation Exchange) SPE cartridges with MeOH then Water.
-
Loading: Load sample (acidified to pH < 4 to ensure ionization of the pyridine nitrogen).
-
Wash:
-
Wash 1: 0.1M HCl (removes proteins/neutrals).
-
Wash 2: MeOH (removes hydrophobic interferences).
-
-
Elution: Elute with 5% Ammonium Hydroxide in MeOH (high pH neutralizes the charge, releasing the alkaloid).
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
LC-MS/MS Parameters
For a standard achiral analysis (quantifying total anabasine), a Biphenyl or C18 column is used. For chiral analysis, a polysaccharide column is required.[2]
Table 1: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Anabasine | 163.1 | 118.1 | 144.1 | 25 |
| (R)-Anabasine-d4 | 167.1 | 122.1 | 148.1 | 25 |
| Nicotine | 163.1 | 130.1 | 132.1 | 28 |
| Cotinine | 177.1 | 80.1 | 98.1 | 30 |
Note: Anabasine and Nicotine are isobaric (same mass: 162 Da). Chromatographic separation is CRITICAL. The transition 163->130 is specific to Nicotine, while 163->118 is specific to Anabasine.
Experimental Workflow Diagram
Caption: Analytical workflow utilizing (R)-Anabasine-d4 for Isotope Dilution Mass Spectrometry.
Advanced Technical Considerations
Chiral Separation Necessity
While standard clinical tests often measure "total anabasine," research into tobacco curing processes and metabolic phenotyping requires chiral resolution.
-
The Problem: In achiral methods, matrix interferences can sometimes co-elute with the anabasine peak.
-
The Solution: Using a chiral column (e.g., Chiralpak AD-RH) separates (S)-anabasine and (R)-anabasine.
-
Why (R)-Anabasine-d4? If you are quantifying the (R)-isomer (which is the minor component and harder to detect), you must use the (R)-specific deuterated standard. Using a racemic d4 standard would split the IS signal into two peaks (S-d4 and R-d4), reducing sensitivity and potentially introducing error if the S-d4 tail overlaps with the R-d4 peak.
Isobaric Interference
Anabasine (
-
Differentiation: They must be separated chromatographically.[3]
-
Fragment Ions: Nicotine fragments predominantly to
130 (pyrrolidine ring). Anabasine fragments to 118 and 144 (loss of propyl radical from piperidine ring). -
Protocol Check: Always monitor the 163->130 transition to ensure no nicotine co-elution is contaminating the anabasine window.
References
-
Jacob, P. 3rd, et al. (2002). "Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy."[4][5][6] Cancer Epidemiology, Biomarkers & Prevention.
-
Centers for Disease Control and Prevention (CDC). (2014). "Laboratory Procedure Manual: Urine Anabasine and Anatabine." National Health and Nutrition Examination Survey (NHANES).
-
Benowitz, N. L., et al. (2009). "Nicotine chemistry, metabolism, kinetics and biomarkers." Handbook of Experimental Pharmacology.
-
Lisko, J. G., et al. (2013). "Chemical composition and evaluation of nicotine, tobacco alkaloids, pH, and selected flavors in e-cigarette cartridges and refill solutions." Nicotine & Tobacco Research.[5][7]
-
Siegmund, B., et al. (1999). "Determination of the enantiomeric composition of nicotine in tobacco by high-performance liquid chromatography." Chirality. (Foundational text on tobacco alkaloid chirality).
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- 2. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Deuterium Labeling Position in (R)-Anabasine-d4
Introduction: The Critical Role of Isotopic Labeling in Drug Development and Analytical Chemistry
In the landscape of modern pharmaceutical and bioanalytical research, stable isotope-labeled compounds are indispensable tools.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently incorporated into drug molecules and their metabolites to serve as internal standards for highly accurate quantification by liquid chromatography-mass spectrometry (LC-MS).[2] The near-identical chemical properties of a deuterated compound to its unlabeled counterpart ensure they co-elute during chromatography and exhibit similar ionization behavior, yet are distinguishable by their mass difference.[2] This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response, thereby enhancing the precision, accuracy, and reproducibility of analytical data.[1][3]
(R)-Anabasine, a minor tobacco alkaloid, is a structural isomer of nicotine and a nicotinic acetylcholine receptor agonist.[4] Its presence in biological samples is a key biomarker for tobacco exposure.[5] To accurately quantify (R)-Anabasine in complex biological matrices, a high-purity, isotopically labeled internal standard is essential. This guide provides a comprehensive technical overview of the strategic selection of deuterium labeling positions in the (R)-Anabasine-d4 structure, the rationale behind these choices, detailed synthetic methodologies, and the analytical techniques required for structural and isotopic validation.
Rationale for the Deuterium Labeling Position in (R)-Anabasine-d4
The primary consideration for the placement of deuterium atoms in an internal standard is the metabolic stability of the C-H bonds being replaced.[6] The deuterium labels must be positioned at sites that are not susceptible to metabolic cleavage or exchange, as this would compromise the integrity of the internal standard and lead to inaccurate quantification.[6]
(R)-Anabasine is composed of a pyridine ring and a piperidine ring.[4] The metabolism of anabasine, like many xenobiotics, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] Studies on the metabolism of nicotine and related alkaloids have shown that the piperidine ring is a primary site of oxidative metabolism.[8] Specifically, hydroxylation at various positions on the piperidine ring is a common metabolic pathway. Conversely, the aromatic pyridine ring is generally more resistant to metabolic oxidation.
Therefore, the most strategic and common labeling pattern for anabasine-d4 intended for use as an internal standard is the deuteration of the pyridine ring at the 2, 4, 5, and 6 positions, yielding (R)-3-(piperidin-2-yl)pyridine-2,4,5,6-d4 .[9] This labeling strategy ensures that the deuterium atoms are located on the more metabolically stable part of the molecule, minimizing the risk of in-vivo H/D exchange and preserving the isotopic integrity of the standard throughout the analytical process.
Synthetic Strategy for (R)-Anabasine-d4
The synthesis of (R)-Anabasine-d4 requires a stereocontrolled approach to establish the (R)-chirality at the C2 position of the piperidine ring, combined with a method for introducing deuterium onto the pyridine ring. A convergent synthetic strategy is often employed, where a chiral piperidine precursor is coupled with a deuterated pyridine synthon. An alternative, and often more practical approach, involves the enantioselective synthesis of (R)-Anabasine followed by a post-synthetic deuteration of the pyridine ring. Here, we will detail a robust method based on the latter strategy.
Part 1: Enantioselective Synthesis of (R)-Anabasine
A well-established method for the enantioselective synthesis of (R)-Anabasine involves the use of a chiral auxiliary.[10] The following protocol is adapted from literature procedures.[10]
Experimental Protocol: Enantioselective Synthesis of (R)-Anabasine
-
Formation of the Chiral Ketimine:
-
To a solution of (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone (1.0 eq) in toluene, add 3-(aminomethyl)pyridine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), remove the toluene under reduced pressure to yield the crude chiral ketimine.
-
-
Enantioselective Alkylation:
-
Dissolve the crude ketimine in dry THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise and stir for 1 hour.
-
Add 1-bromo-4-chlorobutane (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
-
Deprotection and Cyclization:
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent and treat with an acid (e.g., HCl) to hydrolyze the ketimine and induce intramolecular cyclization to form (R)-Anabasine.
-
Purify the crude (R)-Anabasine by column chromatography on silica gel.
-
Sources
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- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Stability & Validation of (R)-Anabasine-d4 in Biological Matrices
Topic: Stability of (R)-Anabasine-d4 in Biological Matrices Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary
In the bioanalysis of tobacco alkaloids, Anabasine serves as the critical biomarker for distinguishing actual tobacco consumption from Nicotine Replacement Therapy (NRT). While nicotine and cotinine are confounded by NRT patches or gums, anabasine is present only in the plant material.
This guide addresses the stability and validation of (R)-Anabasine-d4 , a specific deuterated internal standard (IS). The selection of a chiral-specific IS ((R)-enantiomer) versus the dominant natural enantiomer ((S)-anabasine) introduces unique bioanalytical challenges. This document provides the framework to validate this IS against enzymatic degradation, chiral inversion, and deuterium exchange in complex matrices (Urine, Plasma).
Part 1: Chemical & Stereochemical Context[1]
The Molecule and the Isotope
Anabasine [3-(2-piperidinyl)pyridine] is a chiral alkaloid.[1][2][3] In natural tobacco, the (S)-enantiomer accounts for >90% of the composition. However, commercial synthesis of internal standards often yields racemates or specific enantiomers like (R)-Anabasine-d4 .
-
Chemical Stability: The pyridine ring is highly stable. The piperidine ring is a secondary amine, susceptible to N-oxidation and glucuronidation.
-
Labeling Position (Critical): Most commercial "d4" standards are labeled on the pyridine ring (2,4,5,6-d4).
The Chiral Mismatch Risk
The "Senior Scientist" Insight: If you use (R)-Anabasine-d4 to quantify the naturally abundant (S)-Anabasine , you rely on the assumption that both enantiomers behave identically.
-
In Storage (Chemical): Generally safe. Spontaneous racemization is slow at physiological pH.
-
In Matrix (Enzymatic): High Risk. Metabolic enzymes (e.g., CYP2A6, UGTs) are enantioselective. In non-inactivated plasma, (S)-anabasine may degrade faster than (R)-Anabasine-d4, causing the IS response to remain high while the analyte drops, leading to underestimation of degradation and quantification errors .
Part 2: Mechanisms of Instability
The following diagram details the pathways where stability failures occur during sample processing.
Figure 1: Mechanisms of Instability. Enzymatic oxidation is the primary risk in plasma; H/D exchange is a risk only if the label is on the piperidine ring or pH is extreme.
Part 3: Experimental Validation Framework
To validate (R)-Anabasine-d4, you must prove it tracks the analyte under stress. Do not assume stability; prove it.
Stock Solution Stability
-
Solvent: Methanol (LC-MS grade). Avoid protic solvents like water for long-term stock storage to eliminate even theoretical H/D exchange risks.
-
Temperature: -20°C or -80°C.
-
Verification: Compare old stock vs. freshly prepared stock. Acceptance: ±5%.
Matrix Stability (Bench-top & Freeze-Thaw)
The Protocol:
-
Spike: Prepare Low QC (3 x LLOQ) and High QC (80% ULOQ) using native Anabasine and (R)-Anabasine-d4 in the intended matrix (e.g., Plasma).
-
Aliquot: Split into Reference (immediately frozen at -80°C) and Test samples.
-
Stress Conditions:
-
Bench-top: 4 hours and 24 hours at Room Temperature.
-
Freeze-Thaw: 3 cycles (freeze -80°C / thaw RT).
-
Processed Stability: 24 hours in autosampler (4°C).
-
-
Analysis: Extract and run LC-MS/MS.
-
Calculation: Compare Area Ratios (Analyte/IS) of Stressed vs. Reference.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Stock Solution | 95% - 105% of fresh weight |
| Matrix (Bench-top) | 85% - 115% of T0 |
| Freeze-Thaw (3 cycles) | 85% - 115% of T0 |
| IS Response Variation | IS area should not deviate >20% across the run |
Part 4: Validated LC-MS/MS Protocol
This workflow minimizes matrix effects and ensures enzymatic quenching, critical for maintaining the integrity of the chiral IS.
Sample Preparation (Protein Precipitation)
-
Step 1: Thaw plasma/urine at room temperature. Vortex 10s.
-
Step 2 (Quenching): Transfer 100 µL sample to a 96-well plate. Immediately add 300 µL Ice-Cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard ((R)-Anabasine-d4 @ 50 ng/mL).
-
Why? The acid/organic crash stops enzymatic activity instantly, preventing enantioselective degradation.
-
-
Step 3: Vortex 5 mins. Centrifuge @ 4000g for 10 mins.
-
Step 4: Transfer supernatant to a clean plate. Dilute 1:1 with water (to improve peak shape).
LC-MS/MS Conditions
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm).
-
Note: For chiral separation, use a polysaccharide-based column (e.g., Chiralpak IG), but for standard stability validation, achiral is standard.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Transitions (MRM):
-
Anabasine: 163.1
120.1 (Quant), 163.1 80.1 (Qual). -
(R)-Anabasine-d4: 167.1
124.1.
-
Workflow Diagram
Figure 2: Extraction Workflow. The addition of cold ACN with the IS is the critical control point for stability.
Part 5: Data Interpretation & Troubleshooting
Deuterium Exchange Check
If you observe the IS signal decreasing over time in the autosampler while the analyte remains constant, check for Deuterium Exchange .
-
Test: Incubate (R)-Anabasine-d4 in D2O vs H2O at pH 7 for 24 hours.
-
Observation: If the parent mass (167.1) shifts to 166.1 or 163.1, the label is labile. Action: Switch to a pyridine-ring labeled standard.
Chiral Inversion Check
If using a chiral column, monitor the (S)/(R) ratio.
-
If pure (R)-Anabasine-d4 shows a growing (S)-peak in stored samples, racemization is occurring.
-
Correction: Adjust sample pH to neutral (pH 7.0) immediately after collection, or analyze immediately.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Anabasine and Anatabine in Urine. [Link]
-
Jacob, P., et al. (1999).[5] Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes.[5][6] American Journal of Public Health.[6] [Link]
-
European Medicines Agency (EMA). (2022). ICH Guideline M10 on Bioanalytical Method Validation. [Link]
-
Zheng, Q., et al. (2020).[7] Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Science of The Total Environment. [Link]
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 5. Anabasine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Criticality of Isotopic Purity in Anabasine-d4 Internal Standards: An In-Depth Technical Guide
Introduction: The Unseen Variable in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based assays is a cornerstone of robust and reliable quantification. Among these, Anabasine-d4, the deuterated analogue of the tobacco alkaloid Anabasine, serves as a critical tool for researchers studying nicotine metabolism and exposure. However, the efficacy of Anabasine-d4 as an internal standard is intrinsically linked to a factor that is often overlooked yet profoundly impactful: its isotopic purity. This guide provides a comprehensive exploration of the isotopic purity requirements for Anabasine-d4 standards, offering field-proven insights and methodologies for its verification to ensure the integrity of bioanalytical data.
Anabasine is a significant biomarker for distinguishing between tobacco use and nicotine replacement therapy.[1] Its accurate quantification is therefore crucial in clinical and toxicological studies. The use of a deuterated internal standard like Anabasine-d4 is the gold standard for such analyses, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing a reliable basis for quantification.[1][2]
The Imperative of High Isotopic Purity
The fundamental assumption when using a SIL-IS is that its measured signal is directly and solely proportional to its concentration. However, the presence of isotopic impurities can invalidate this assumption, leading to significant analytical errors. The most detrimental impurity in an Anabasine-d4 standard is the unlabeled Anabasine (d0). This unlabeled analyte will contribute to the signal of the target analyte, causing a positive bias and artificially inflating the calculated concentration, especially at the lower limit of quantitation (LLOQ).
Furthermore, the presence of other isotopologues (e.g., d1, d2, d3) can also interfere with the quantification of the analyte and the internal standard, particularly in high-resolution mass spectrometry where the mass differences are small. Therefore, a thorough understanding and verification of the isotopic purity of an Anabasine-d4 standard are not just recommended; they are essential for method validation and the generation of trustworthy data.
Defining and Quantifying Isotopic Purity
Isotopic purity, often expressed as isotopic enrichment, refers to the percentage of the molecules in the standard that are the desired deuterated form (in this case, Anabasine-d4). A common and generally accepted minimum isotopic enrichment for deuterated internal standards is 98%. However, for high-sensitivity assays, even higher purity may be necessary.
The isotopic purity of an Anabasine-d4 standard is typically characterized by the distribution of its isotopologues. A high-quality standard will have a dominant peak for the d4 isotopologue and minimal contributions from d0, d1, d2, and d3.
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment (d4) | ≥ 98% | Minimizes interference from lower-mass isotopologues. |
| Unlabeled Analyte (d0) | ≤ 0.1% | Prevents artificial inflation of the analyte signal, especially at the LLOQ. |
| Other Isotopologues (d1, d2, d3) | Sum ≤ 2% | Reduces the potential for isobaric interferences and ensures a clean internal standard signal. |
Analytical Methodologies for Isotopic Purity Determination
Two primary analytical techniques are employed to determine the isotopic purity of Anabasine-d4: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing the isotopic distribution of a deuterated standard.[3][4] By analyzing the compound in full-scan mode, the relative abundances of the different isotopologues can be determined.
-
Sample Preparation:
-
Prepare a stock solution of the Anabasine-d4 standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL.
-
-
LC-HRMS System and Conditions:
-
Liquid Chromatograph: A UHPLC system capable of delivering a stable gradient.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient to ensure good peak shape (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of a resolution of at least 30,000.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-200.
-
-
Data Acquisition and Analysis:
-
Acquire the full-scan mass spectrum of the eluting Anabasine-d4 peak.
-
Identify the monoisotopic mass of the unlabeled Anabasine (C10H14N2, exact mass ~162.1157) and the Anabasine-d4 (C10H10D4N2, exact mass ~166.1408).
-
Measure the peak areas or intensities of the d0, d1, d2, d3, and d4 isotopologues.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue intensities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine not only the chemical purity but also the isotopic enrichment of a deuterated standard.[5][6][7][8][9] For Anabasine-d4, ¹H NMR can be used to quantify the residual protons at the deuterated positions.
-
Sample Preparation:
-
Accurately weigh a known amount of the Anabasine-d4 standard (e.g., 10 mg).
-
Accurately weigh a known amount of a certified internal qNMR standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both the Anabasine-d4 and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard ¹H pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all protons (typically 5-7 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Apply appropriate window function (e.g., exponential with a small line broadening) and perform a baseline correction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the deuterated positions of Anabasine-d4.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From the known amounts of the Anabasine-d4 and the internal standard, and the molar ratio, calculate the percentage of residual protons, and thus the isotopic enrichment.
-
Workflow for Verifying Anabasine-d4 Isotopic Purity
The following diagram illustrates a self-validating workflow for ensuring the suitability of an Anabasine-d4 standard for use in a regulated bioanalytical environment.
Caption: A logical workflow for the verification of Anabasine-d4 isotopic purity.
The Consequence of Neglect: A Case Study Perspective
Consider a bioanalytical method for Anabasine with an LLOQ of 1 ng/mL. If the Anabasine-d4 internal standard has a 0.5% d0 impurity, and the internal standard concentration is 100 ng/mL, this introduces an additional 0.5 ng/mL of unlabeled Anabasine into every sample. This would result in a 50% positive bias at the LLOQ, leading to a failure of the assay to meet regulatory acceptance criteria and potentially compromising the integrity of study data. This hypothetical scenario underscores the non-negotiable importance of verifying isotopic purity.
Conclusion: Upholding Data Integrity Through Vigilance
The use of Anabasine-d4 as an internal standard is a powerful technique for the accurate quantification of Anabasine in biological matrices. However, the reliability of this approach is fundamentally dependent on the isotopic purity of the standard. It is the responsibility of the analytical scientist to not merely accept the stated purity on a certificate of analysis but to independently verify it using robust analytical techniques such as high-resolution mass spectrometry and quantitative NMR. By implementing a rigorous and self-validating system for the assessment of isotopic purity, researchers and drug development professionals can ensure the integrity of their bioanalytical data, uphold scientific and regulatory standards, and ultimately contribute to the development of safe and effective medicines.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link][5]
-
Lee, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link][7]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link][8]
-
Valentin, M., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link][2]
-
Kim, S., et al. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 11(11), 945. [Link][10]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][3]
-
Veeprho. (n.d.). Anabasine Impurities and Related Compound. [Link][11]
-
ResearchGate. (2014, July 11). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. [Link][12]
-
CDC Stacks. (2015, September 17). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. [Link][13]
-
ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][4]
-
Lane, A. N., et al. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 517. [Link][14]
-
ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. [Link][15]
-
Phenomenex. (n.d.). TN-1161: A Rapid and Sensitive SPE-LC/MS/MS Method for the Determination of Nicotine and its Metabolites in Human Urine. [Link][16]
-
Heuillet, M., et al. (2019). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in Plant Science, 10, 137. [Link][17]
-
ResearchGate. (n.d.). Isotopic patterns in the region of M +1 peak of anabasine obtained by.... [Link][18]
-
Schönenberger, C. M., et al. (2026). Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations. Journal of Chromatography B, 1272, 124942. [Link][19]
-
Murphy, S. E., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 29(3), 390–397. [Link][1]
-
ResearchGate. (2022, September 5). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. [Link][21]
-
Liu, B., et al. (2008). Enantiomeric Analysis of Anatabine, Nornicotine and Anabasine in Commercial Tobacco by Multi-Dimensional Gas Chromatography and Mass Spectrometry. Journal of Chromatography B, 865(1-2), 13–17. [Link][22]
-
Caligiani, A., et al. (2021). Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2635. [Link][23]
-
Al-Fadhli, A., et al. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 12(1), 59. [Link][24]
-
ResearchGate. (n.d.). Isotopic patterns in the region of M +2 peak of anabasine obtained by.... [Link][25]
-
ResearchGate. (2021, June 3). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. [Link][26]
-
PubMed. (2021, October 30). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. [Link][28]
Sources
- 1. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. ethz.ch [ethz.ch]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 21. researchgate.net [researchgate.net]
- 22. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. symeres.com [symeres.com]
- 28. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Enantioselective vs. Racemic Internal Standards in Anabasine Analysis
The following technical guide details the selection criteria, application, and experimental validation of (R)-Anabasine-d4 versus racemic (R,S)-Anabasine-d4 in bioanalytical research.
Executive Summary
In quantitative LC-MS/MS analysis of tobacco biomarkers, the choice between (R)-Anabasine-d4 (enantiopure) and Racemic Anabasine-d4 ((R,S)-Anabasine-d4) is dictated strictly by the chromatographic mode (chiral vs. achiral) and the biological hypothesis (total exposure vs. metabolic stereoselectivity).
-
For Routine Exposure Biomarkers (Achiral LC): Racemic Anabasine-d4 is the industry standard (CDC/FDA protocols). It provides cost-effective, accurate quantification of total anabasine.
-
For Metabolic/Mechanistic Profiling (Chiral LC): Enantiopure standards are required to prevent peak overlap and isotopic interference. Using a racemic IS in chiral methods requires specific integration protocols to avoid data corruption.
Part 1: Chemical & Pharmacological Fundamentals
The Chirality of Anabasine
Anabasine [3-(2-piperidinyl)pyridine] is a minor tobacco alkaloid. Like nicotine, it possesses a chiral center at the C2' position of the piperidine ring.
-
(S)-Anabasine: The naturally occurring enantiomer in Nicotiana species (>99% abundance). It acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1][2]
-
(R)-Anabasine: A minor constituent, often arising from racemization during combustion (smoking) or specific enzymatic pathways.
The Role of Deuterated Internal Standards (IS)
Deuterated standards (e.g., Anabasine-d4) correct for matrix effects (ion suppression/enhancement) and recovery losses during extraction.
-
Mass Shift: The -d4 tag (typically on the pyridine ring) adds +4 Da, shifting the precursor ion from m/z 163 to m/z 167.
-
Co-elution: Ideally, the IS must co-elute with the analyte to experience the exact same matrix environment at the electrospray ionization (ESI) source.
Part 2: Analytical Decision Matrix (Chiral vs. Achiral)
The selection of the internal standard depends entirely on whether your chromatography separates the enantiomers.
Scenario A: Achiral Chromatography (Standard Protocol)
-
Method: Reversed-Phase LC (C18 or Biphenyl columns).
-
Behavior: (R) and (S) enantiomers co-elute as a single peak.
-
Recommended IS: Racemic Anabasine-d4 .
-
Rationale: Since the natural analyte (S-anabasine) and any minor (R)-anabasine elute together, a racemic IS (containing both d4-enantiomers) will also elute as a single peak at the same retention time.
-
Cost/Benefit: Racemic standards are significantly less expensive and chemically equivalent in this mode.
Scenario B: Chiral Chromatography (Mechanistic Research)
-
Method: Chiral Stationary Phase (e.g., Chiralpak AGP, Cellulose-based).[3]
-
Behavior: (R) and (S) enantiomers elute at different retention times.
-
The Problem with Racemic IS: If you use Racemic Anabasine-d4, it will split into two peaks: (S)-d4 and (R)-d4.
-
If quantifying natural (S)-anabasine , you must strictly integrate only the (S)-d4 peak.
-
Using the total IS area will result in error if the (R)-d4 peak drifts or experiences different suppression.
-
-
Recommended IS:
-
(S)-Anabasine-d4: If quantifying natural anabasine.
-
(R)-Anabasine-d4: If specifically studying the pharmacokinetics of the (R)-isomer (e.g., racemization studies).
-
Decision Logic Diagram
The following diagram illustrates the critical decision path for selecting the correct internal standard.
Caption: Logical workflow for selecting Anabasine-d4 standards based on chromatographic separation and target isomer.
Part 3: Experimental Protocol (Tobacco Biomarker Analysis)
This protocol validates the use of Anabasine-d4 in a high-throughput urinary biomarker assay, adapted from CDC methodologies.
Materials
-
Internal Standard: (±)-Anabasine-d4 (Racemic) OR (R)-Anabasine-d4 (if testing cross-reactivity).
-
Matrix: Human Urine (LC-MS grade).
-
Column: Kinetex Biphenyl (Achiral) or Chiralpak AGP (Chiral).
Sample Preparation (Solid Phase Extraction)
-
Aliquot: Transfer 200 µL urine to a 96-well plate.
-
Spike: Add 20 µL of Internal Standard solution (50 ng/mL Anabasine-d4).
-
Note: Ensure the IS concentration yields a signal ~50% of the upper limit of quantification (ULOQ).
-
-
Hydrolysis (Optional): Add β-glucuronidase if measuring total (free + conjugated) anabasine. Incubate at 37°C for 2 hours.
-
Basify: Add 200 µL 5N NaOH (pH > 10) to ensure anabasine is in its uncharged free-base form for extraction.
-
Extraction: Add 600 µL Methyl tert-butyl ether (MTBE). Vortex 10 min. Centrifuge 3000g.
-
Reconstitution: Freeze aqueous layer; decant organic layer. Evaporate to dryness under N2. Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Parameters (Achiral Mode)
-
System: Agilent 6495 Triple Quadrupole or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Role |
| Anabasine | 163.1 | 120.1 | Quantifier |
| Anabasine | 163.1 | 80.1 | Qualifier |
| Anabasine-d4 | 167.1 | 124.1 | Internal Standard |
Data Validation (Self-Validating System)
To ensure the chosen IS is performing correctly, calculate the IS Response Factor Consistency :
-
Acceptance Criteria: The CV% of the IS peak area across the entire run should be <15%.
-
Troubleshooting: If using (R)-Anabasine-d4 on a chiral column targeting (S)-Anabasine, you will see shifted retention times (RT).
-
If
min, the IS is not correcting for matrix effects at the specific elution time of the analyte. This confirms the need for a matched enantiomer IS in chiral modes.
-
Part 4: Comparative Data Summary
The table below summarizes the suitability of standards across different research applications.
| Application | Column Type | Preferred IS | Alternative IS | Risk of Alternative |
| Routine Tobacco Screening | Achiral (C18) | Racemic-d4 | (S)-d4 or (R)-d4 | None (Co-elution). |
| Pharmacokinetic Study | Chiral | (S)-d4 | Racemic-d4 | Must integrate only the (S) peak; potential for integration error. |
| Racemization Study | Chiral | (R)-d4 | Racemic-d4 | Low signal for (R) peak in racemic mix; limits sensitivity. |
| Metabolic Profiling | Chiral | Enantiopure | None | Cross-talk between enantiomers can obscure subtle metabolic shifts. |
References
-
Centers for Disease Control and Prevention (CDC). "Biochemical Verification of Tobacco Use and Abstinence." Laboratory Procedure Manual. [Link]
-
Jacob, P. 3rd, et al. "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health, 1999. [Link]
-
Lisko, J. G., et al. "Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry." Analytical Chemistry, 2013. [Link]
-
Hukkanen, J., et al. "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews, 2005. (Detailed discussion on chirality of nicotine alkaloids). [Link]
-
Zhang, H., et al. "Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS." Journal of Chromatography B, 2019.[3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS protocol for (R)-Anabasine-d4 in urine analysis
Application Note: High-Sensitivity LC-MS/MS Quantification of Anabasine in Urine Using (R)-Anabasine-d4
Executive Summary
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Anabasine in human urine.[1] Anabasine, a minor tobacco alkaloid, is the definitive biomarker used to distinguish active tobacco consumption from Nicotine Replacement Therapy (NRT).[2] While NRT products contain nicotine, they lack the minor alkaloids (anabasine and anatabine) found in tobacco leaf.[2]
This method utilizes (R)-Anabasine-d4 as the internal standard (IS). While Anabasine exists naturally as the (S)-enantiomer (>96%), the use of the deuterated (R)-enantiomer is chemically appropriate for achiral chromatography, as enantiomers possess identical physical properties (retention time, ionization efficiency) in an achiral environment. This protocol employs Solid Phase Extraction (SPE) to minimize matrix effects—critical for urine analysis—and uses a Biphenyl stationary phase to ensure baseline separation between Anabasine and its structural isomer, Nicotine.
Chemical & Reagent Specifications
| Component | Specification | Role |
| Target Analyte | Anabasine (racemic or S-isomer) | Primary Biomarker for Tobacco Use |
| Internal Standard | (R)-Anabasine-d4 | Correction for matrix effect & recovery |
| Matrix | Human Urine | Biological Sample |
| SPE Cartridge | Mixed-Mode Strong Cation Exchange (e.g., Strata-X-C, Oasis MCX) | Removal of salts, proteins, and neutral interferences |
| Enzyme | Hydrolysis of N-glucuronides (optional but recommended for total quantification) | |
| LC Column | Raptor Biphenyl (Restek) or Kinetex Biphenyl, 2.7 µm, 100 x 2.1 mm | Selectivity for aromatic amines and isomers |
Experimental Workflow
The following diagram outlines the critical path from sample receipt to data generation.
Figure 1: End-to-end workflow for Anabasine extraction and analysis.
Detailed Sample Preparation Protocol
Rationale: Urine is a high-salt matrix containing proteins and phospholipids that cause ion suppression. While "dilute-and-shoot" methods exist, they often fail to detect low-level anabasine (<2 ng/mL) in the presence of high nicotine concentrations. This protocol uses Mixed-Mode Cation Exchange (MCX) SPE, which utilizes the basicity of anabasine (pKa ~11) to lock it onto the sorbent while washing away neutrals and acids.
Step 1: Pre-treatment & Hydrolysis
-
Aliquot 200 µL of urine into a clean tube.
-
Add 20 µL of Internal Standard working solution ((R)-Anabasine-d4 at 100 ng/mL).
-
Add 100 µL of Ammonium Acetate buffer (1M, pH 5.0) containing
-glucuronidase (>5,000 units/mL).-
Note: Adjust pH to 5.0 to optimize enzymatic activity.
-
-
Incubate at 60°C for 60 minutes .
-
Expert Insight: Anabasine undergoes less glucuronidation than nicotine, but hydrolysis ensures "Total Anabasine" is measured, improving diagnostic sensitivity.
-
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Condition MCX cartridges with 1 mL Methanol followed by 1 mL Water.
-
Loading: Dilute hydrolyzed sample with 200 µL 0.1% Formic Acid (acidifies sample to ensure Anabasine is positively charged:
). Load onto cartridge. -
Wash 1 (Acidic): 1 mL 0.1% Formic Acid in Water. (Removes salts/proteins).
-
Wash 2 (Organic/Neutral): 1 mL Methanol. (Removes neutral organics/lipids).
-
Critical Step: The analyte is retained by ionic interaction during this methanol wash.
-
-
Elution: Elute with 500 µL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism: High pH neutralizes the ammonium group on Anabasine (
), breaking the ionic bond with the sorbent and releasing it into the organic solvent.
-
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Formate).
LC-MS/MS Method Parameters
Rationale: Anabasine and Nicotine are structural isomers (Isobaric species:
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290)
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL
Mobile Phases:
-
A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid)
-
B: Methanol + 0.1% Formic Acid
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.50 | 95 | Elution of Alkaloids |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | Stop |
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode[1][3][4]
-
Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|---|
| Anabasine | 163.1 | 120.1 | 50 | 20 | Quantifier |
| 163.1 | 80.1 | 50 | 35 | Qualifier | |
| (R)-Anabasine-d4 | 167.1 | 124.1 | 50 | 20 | Quantifier (IS) |
| Nicotine (Interference Check) | 163.1 | 132.1 | 20 | 20 | Monitor |
-
Expert Note: Monitor Nicotine (163->132) to prove it is chromatographically separated from Anabasine. If Nicotine co-elutes, its isotopic contribution or cross-talk could falsely elevate Anabasine signals.
Validation & Quality Control
To ensure Scientific Integrity , the assay must be self-validating.
-
Linearity: 1.0 ng/mL to 500 ng/mL. (Quadratic regression,
weighting). -
Lower Limit of Quantitation (LLOQ): 1.0 ng/mL (S/N > 10).[5]
-
Acceptance Criteria:
-
Matrix Effect: Compare the IS response in urine extract vs. solvent. If suppression >20%, dilute the sample further or optimize the SPE wash.
Diagnostic Logic (Decision Tree)
The following logic gate illustrates how to interpret the results for drug development or clinical assessment.
Figure 2: Interpretation logic for distinguishing NRT use from active tobacco use.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Cotinine and Tobacco Alkaloids. Method No. 4027.[5]02. Link
-
Jacob, P., et al. (2011). "Anabasine and Anatabine as Biomarkers for Tobacco Use during Nicotine Replacement Therapy." Cancer Epidemiology, Biomarkers & Prevention. Link
-
Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns." Application Note. Link
-
Suh-Lailam, B.B., et al. (2014). "Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use." Journal of Analytical Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 [mdpi.com]
- 3. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 7. mdpi.com [mdpi.com]
Application Note: Derivatization of (R)-Anabasine-d4 with Hexanoic Anhydride for Enhanced LC-MS/MS Quantification
Introduction
In the realm of bioanalytical and toxicological studies, precise and accurate quantification of analytes is paramount. (R)-Anabasine, a minor tobacco alkaloid, serves as a crucial biomarker to distinguish between the use of tobacco products and nicotine replacement therapies.[1][2] To achieve the highest level of accuracy in quantitative mass spectrometry, stable isotope-labeled internal standards are considered the gold standard.[3][4] (R)-Anabasine-d4, a deuterated analog of anabasine, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3][4]
However, the analysis of polar compounds like anabasine by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention on reversed-phase columns and potential for ion suppression. Chemical derivatization is a powerful technique to overcome these limitations by improving the chromatographic behavior and enhancing the ionization efficiency of the target analyte.[5] This application note provides a detailed protocol for the derivatization of (R)-Anabasine-d4 with hexanoic anhydride to form the less polar and more readily analyzable N-hexanoyl-(R)-anabasine-d4 derivative. This acylation reaction targets the secondary amine of the piperidine ring in anabasine.
The resulting amide is more amenable to reversed-phase chromatography and often exhibits improved ionization in the mass spectrometer, leading to lower limits of quantification and more robust analytical methods.[5] This protocol is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.
Scientific Principles of the Derivatization
The derivatization of (R)-Anabasine-d4 with hexanoic anhydride is a nucleophilic acyl substitution reaction. The secondary amine of the anabasine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the hexanoic anhydride. This reaction is often facilitated by a catalyst, such as 4-dimethylaminopyridine (DMAP), which acts as a highly effective acyl transfer agent.[6][7] DMAP first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the amine, leading to the formation of the amide and regeneration of the DMAP catalyst.[4][8] The use of a deuterated standard, (R)-Anabasine-d4, ensures that the derivatization reaction proceeds with nearly identical kinetics and efficiency as the underivatized analyte, thus maintaining the integrity of the quantitative analysis.[3][4]
Experimental Workflow Diagram
Caption: Workflow for the derivatization of (R)-Anabasine-d4.
Detailed Application Protocol
This protocol outlines the derivatization of a standard solution of (R)-Anabasine-d4. The same procedure should be applied to the analyte, (R)-Anabasine, in unknown samples.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| (R)-Anabasine-d4 | ≥98% isotopic purity | Commercially Available |
| Hexanoic Anhydride | ≥97% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Pentane | HPLC Grade | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | ACS Reagent | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Ammonium Formate | LC-MS Grade | Fisher Scientific |
Protocol Steps
-
Preparation of Reagents:
-
Prepare a 50 mg/mL solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene.
-
Prepare a 1 M solution of sulfuric acid.
-
-
Derivatization Reaction:
-
To a 1.5 mL microcentrifuge tube, add the desired amount of (R)-Anabasine-d4 solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).
-
Add 50 µL of hexanoic anhydride.
-
Add 10 µL of the 50 mg/mL DMAP in toluene solution.
-
Cap the tube tightly and vortex for 10 seconds.
-
Incubate the reaction mixture at 70°C for 15 minutes in a heating block or water bath.
-
-
Work-up and Extraction:
-
After incubation, allow the tube to cool to room temperature.
-
Add 0.5 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Add 1 mL of a 10% ethyl acetate in pentane solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
To facilitate the separation of the organic layer, place the tube in a dry ice/acetone bath to freeze the lower aqueous layer.
-
Carefully decant the organic phase into a new tube containing 0.5 mL of 1 M sulfuric acid.
-
Vortex the tube for 1 minute, then centrifuge at 4,000 x g for 5 minutes.
-
Freeze the lower aqueous layer in a dry ice/acetone bath and discard the upper organic layer.
-
The derivatized anabasine is now in the acidic aqueous phase.
-
-
Final Sample Preparation for LC-MS/MS:
-
The acidic aqueous phase can be directly injected if the LC-MS/MS system is compatible. Alternatively, for further clean-up and concentration:
-
Make the acidic phase basic by adding a suitable base (e.g., 5 M NaOH) until the pH is >10.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methylene chloride or a mixture of pentane and dichloromethane).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analytical Methodology: LC-MS/MS
The following are suggested starting parameters for the LC-MS/MS analysis of N-hexanoyl-(R)-anabasine-d4. Method optimization is recommended for specific instrumentation and applications.
Liquid Chromatography
| Parameter | Suggested Condition |
| Column | Raptor Biphenyl (5 µm, or similar) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Suggested Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.0 - 4.0 kV |
| Desolvation Temperature | 450 °C |
| MS/MS Transitions | To be determined by infusing a standard of the derivatized compound. The precursor ion will be the [M+H]⁺ of N-hexanoyl-(R)-anabasine-d4. Product ions will result from fragmentation of the precursor. |
Expected Mass Transitions:
-
(R)-Anabasine-d4: The molecular weight is approximately 166.26 g/mol . The precursor ion ([M+H]⁺) for underivatized (R)-Anabasine-d4 would be m/z 167.1.[9]
-
N-hexanoyl-(R)-anabasine-d4: The addition of a hexanoyl group (C₆H₁₁O) adds approximately 99.08 Da. Therefore, the expected molecular weight of the derivatized product is ~265.34 g/mol . The precursor ion ([M+H]⁺) would be approximately m/z 266.3. The exact mass transitions for the derivatized product should be empirically determined.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the inclusion of a stable isotope-labeled internal standard. The key to ensuring the trustworthiness of the results lies in the parallel processing of the analyte and the internal standard. Any variations in derivatization efficiency, extraction recovery, or instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area should, therefore, remain constant across a range of concentrations, forming the basis of a reliable calibration curve.
For method validation, it is crucial to assess:
-
Derivatization Efficiency and Reproducibility: Analyze replicate samples to ensure consistent conversion to the derivatized product.
-
Matrix Effects: Evaluate potential ion suppression or enhancement by analyzing post-extraction spiked samples from the matrix of interest (e.g., plasma, urine).
-
Linearity, Accuracy, and Precision: Prepare a calibration curve and quality control samples to demonstrate the method's performance characteristics.
Conclusion
The derivatization of (R)-Anabasine-d4 with hexanoic anhydride is an effective strategy to enhance the performance of LC-MS/MS assays for the quantification of anabasine. This application note provides a comprehensive, step-by-step protocol grounded in established chemical principles. By converting the polar amine to a less polar amide, this method improves chromatographic retention and may increase sensitivity, enabling more robust and reliable bioanalytical data. The use of a deuterated internal standard throughout the process is critical for ensuring the accuracy and precision required in regulated and research environments.
References
-
Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. Retrieved from [Link]
-
Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]
-
Wikipedia. (2023). Anabasine. Retrieved from [Link]
-
Ghosal, M., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]
-
Jacob, P., Chan, L., Cheung, P., & Benowitz, N. L. (n.d.). Derivatization of alkaloids and NNAL with hexanoic anhydride prior to LC-MS/MS analysis. ResearchGate. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Separation Science, 35(21), 2840–2846. [Link]
-
Sabila, P. S., et al. (2020). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Sustainable Chemistry & Engineering, 8(11), 4353–4361. [Link]
-
Kim, H., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
-
Rajagopaludu, M., et al. (2021). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Journal of Pharmaceutical Research International, 33(17), 7-17. [Link]
-
Restek Corporation. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
-
Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E690–E694. [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
-
Kavala, V. R., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
Papaioannou, V., et al. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination in human plasma. Analytical and Bioanalytical Chemistry, 415(24), 6065–6077. [Link]
-
Tokyo University of Science. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Retrieved from [Link]
-
Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. Retrieved from [Link]
-
Jacob, P., Yu, L., Shulgin, A. T., & Benowitz, N. L. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731–736. [Link]
-
Rathi, J. O., & Shankarling, G. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate. Retrieved from [Link]
-
ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]
-
Meger, M., et al. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B, 1021, 153–159. [Link]
Sources
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Tobacco Biomarkers using Anabasine-d4
Abstract & Introduction
The Clinical Need: Distinguishing Use vs. Therapy
In smoking cessation programs and clinical trials, distinguishing between active tobacco consumption and the use of Nicotine Replacement Therapy (NRT) is critical.[1][2][3] Traditional biomarkers like Nicotine and Cotinine are insufficient, as they are present in both tobacco products and pharmaceutical NRTs (gums, patches, lozenges).
Anabasine (a minor tobacco alkaloid) serves as the definitive biomarker for this differentiation. It is naturally present in the tobacco plant but is removed during the purification of pharmaceutical-grade nicotine used in NRTs. Therefore, the presence of Anabasine indicates active tobacco use (smoking, chewing, or vaping tobacco-derived e-liquids), while its absence in a nicotine-positive patient confirms compliance with NRT.
The Analytical Challenge
Anabasine is present at significantly lower concentrations (1–20 ng/mL) than nicotine (>1000 ng/mL) in urine. Furthermore, the urine matrix is highly variable, leading to significant ion suppression in Mass Spectrometry.
The Solution: Anabasine-d4 This protocol utilizes Anabasine-d4 as a stable isotope-labeled internal standard (SIL-IS). Unlike generic internal standards, Anabasine-d4 co-elutes with the analyte and experiences the exact same matrix effects and ionization efficiency variations. This "self-correcting" mechanism is the cornerstone of high-throughput screening (HTS), allowing for rapid LC gradients without sacrificing quantitative accuracy.
Experimental Workflow
The following diagram outlines the high-throughput logic flow, moving from patient sample to validated data.
Figure 1: Automated workflow for Anabasine extraction and quantitation. The process utilizes 96-well Mixed-Mode Cation Exchange (MCX) to isolate basic alkaloids from the urine matrix.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | (-)-Anabasine | Target Biomarker |
| Internal Standard | (±)-Anabasine-d4 | Correction for matrix effects/recovery |
| Plate | 96-well MCX (Mixed-Mode Cation Exchange) 30mg | Specific retention of basic amines |
| LC Column | Phenomenex Gemini NX-C18 (2.1 x 50mm, 3µm) | High-pH stable stationary phase |
| Mobile Phase A | 10mM Ammonium Bicarbonate, pH 10.0 | Keeps alkaloids uncharged (sharp peaks) |
| Mobile Phase B | 100% Acetonitrile | Organic modifier |
Protocol 1: High-Throughput Sample Preparation
Rationale: We utilize Mixed-Mode Cation Exchange (MCX) rather than "dilute-and-shoot." Urine contains salts and proteins that suppress ionization. MCX binds the basic Anabasine cation, allowing us to wash away interferences before eluting.
-
Preparation:
-
Thaw urine samples and vortex.
-
Prepare Internal Standard Spiking Solution : 100 ng/mL Anabasine-d4 in water.
-
-
Loading (96-Well Plate):
-
Add 200 µL Urine to the well.
-
Add 20 µL Internal Standard Solution .
-
Add 200 µL 0.1% Formic Acid (to acidify urine and charge the alkaloids).
-
-
Conditioning:
-
Condition wells with 500 µL Methanol.
-
Equilibrate with 500 µL Water.
-
-
Extraction:
-
Load pre-treated sample onto the plate using positive pressure or vacuum.
-
Wash 1: 500 µL 0.1 N HCl (Removes neutrals/acids).
-
Wash 2: 500 µL Methanol (Removes hydrophobic neutrals).
-
Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A (High pH buffer).
-
Protocol 2: LC-MS/MS Conditions
Liquid Chromatography (High pH Method)
Expert Insight: Alkaloids like Anabasine are basic. At acidic pH (standard LC conditions), they are charged and elute early with poor peak shape (tailing). By using a pH 10 buffer, we neutralize the molecule, increasing its hydrophobicity. This allows it to retain longer on the C18 column and elute as a sharp, symmetrical peak.
-
Flow Rate: 0.6 mL/min
-
Column Temp: 40°C
-
Injection Vol: 5 µL
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 2.5 | 95 | Ballistic Gradient |
| 3.5 | 95 | Column Wash |
| 3.6 | 5 | Re-equilibration |
| 5.0 | 5 | End of Run |
Mass Spectrometry (MRM Parameters)
Mode: Positive Electrospray Ionization (ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Anabasine | 163.1 | 120.1 | Quantifier | 20 |
| 163.1 | 80.1 | Qualifier | 35 | |
| Anabasine-d4 | 167.1 | 124.1 | IS Quant | 20 |
Note: The transition 163.1 -> 120.1 corresponds to the loss of the imine ring fragment (C2H5N), a characteristic fragmentation for this structure.
Method Validation & Performance Criteria
To ensure this method is a "self-validating system," the following criteria must be met for every batch:
-
Linearity:
-
Range: 1.0 ng/mL – 500 ng/mL.[4]
-
Curve Fit: Linear 1/x² weighting.
-
Requirement: r² > 0.995.
-
-
Sensitivity (LOQ):
-
Limit of Quantitation: 1.0 ng/mL.
-
Requirement: Signal-to-Noise (S/N) > 10:1 at 1.0 ng/mL.[4]
-
-
Internal Standard Recovery:
-
The absolute area of Anabasine-d4 in samples must be within 50%–150% of the average area in the calibration standards.
-
Failure Mode: If IS recovery is <50%, it indicates severe ion suppression (matrix effect) or extraction failure. The sample must be re-extracted.
-
-
Selectivity (Interference Check):
-
Nicotine Interference: Nicotine (m/z 163.2) is isobaric to Anabasine (m/z 163.2).
-
Resolution: The High-pH LC method must chromatographically separate Nicotine (RT ~1.5 min) from Anabasine (RT ~2.1 min).
-
Check: Monitor the 163.1 -> 120.1 transition at the Nicotine retention time. If a peak appears, the column is degrading.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch from "Dilute-and-Shoot" to SPE (Protocol 1). Ensure Anabasine-d4 is used to normalize. |
| Peak Tailing | pH Mismatch | Check Mobile Phase A pH. It must be > 9.5 to keep Anabasine neutral. |
| High Background | Contamination | Anabasine is a natural product.[5] Ensure lab technicians are not active smokers handling the plates. |
| IS Area Variation | Pipetting Error | Use automated liquid handling for IS addition. The d4 corrects for matrix, not for pipetting errors. |
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Tobacco Alkaloids." National Health and Nutrition Examination Survey (NHANES).[6][7] Available at: [Link]
-
Jacob, P., et al. (2002). "Anabasine and Anatabine as Biomarkers for Tobacco Use during Nicotine Replacement Therapy." Cancer Epidemiology, Biomarkers & Prevention.[7][8] Available at: [Link]
-
von Weymarn, L. B., et al. (2016).[5] "Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry." Chemical Research in Toxicology. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Reference interval determination for anabasine: a biomarker of active tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 8. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Resolving (R)-Anabasine-d4 Interferences
Introduction: The Analytical Challenge
You are likely encountering a multi-dimensional separation challenge. (R)-Anabasine is a minor tobacco alkaloid and a chiral enantiomer.[1] When using (R)-Anabasine-d4 (deuterated internal standard), "interfering peaks" typically arise from three distinct sources:
-
Chiral Co-elution: Inability to resolve the (R)-d4 standard from the abundant (S)-enantiomer (if using a racemic IS) or from the native (R)-analyte.
-
Isobaric Matrix Interference: A known nicotine metabolite (often isomeric) that co-elutes with Anabasine in rapid reversed-phase chromatography.
-
Deuterium Isotope Effect: The d4-labeled standard eluting slightly earlier than the native analyte, causing differential matrix suppression in LC-MS/MS.
This guide moves beyond basic troubleshooting to provide field-validated protocols for resolving these specific interferences.
Part 1: Diagnostic Decision Tree
Before altering your method, identify the nature of the interference using this logic flow.
Caption: Figure 1. Diagnostic logic to categorize the interference source before selecting a remediation protocol.
Part 2: Troubleshooting Guides
Issue 1: Chiral Resolution Failure ((R) vs. (S) Separation)
Context: Anabasine exists primarily as the (S)-enantiomer in tobacco. If you are quantifying the minor (R)-isomer using (R)-Anabasine-d4, you must baseline resolve it from the massive (S)-peak to prevent integration errors or "shoulder" interference.
The Fix: Switch to an Alpha1-Acid Glycoprotein (AGP) or Cellulose-2 stationary phase. Standard C18 columns cannot separate these enantiomers without complex mobile phase additives.
Optimized Chiral Protocol (LC-MS/MS Compatible)
-
Column: CHIRALPAK® AGP (150 x 4 mm, 5 µm) or Lux® Cellulose-2.[2]
-
Mobile Phase: Isocratic elution is critical for chiral stability.
-
Solvent A: 30 mM Ammonium Formate (pH 8.5 adjusted with NH₄OH).
-
Solvent B: Methanol (100%).
-
Ratio: 90% A / 10% B.
-
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Temperature: 25°C (Lower temperatures often improve chiral selectivity).
Why this works: The high pH (8.5) ensures the alkaloid is in its uncharged (free base) state, improving interaction with the chiral selector and reducing peak tailing caused by silanol interactions.
| Parameter | Recommended Setting | Scientific Rationale |
| pH | 8.5 - 9.0 | Suppresses ionization of the pyrrolidine nitrogen, reducing secondary interactions and sharpening peaks. |
| Buffer | Ammonium Formate | Volatile buffer essential for MS compatibility; phosphate buffers will clog the MS source. |
| Organic Modifier | Methanol | Protic solvents often stabilize the chiral recognition mechanism better than Acetonitrile on AGP phases. |
Issue 2: Isobaric Matrix Interference (The "Nicotine Ghost")
Context: In urine and plasma, a specific nicotine metabolite often co-elutes with anabasine in standard Reversed-Phase (RP) methods. This compound is isobaric (same mass) or shares a transition, causing false positives or distorted d4 peaks.
The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC).
Protocol:
-
Column: Silica-based HILIC (e.g., Kinetex HILIC or Waters Atlantis HILIC).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (95% B) and ramp down to 60% B.
Mechanism: HILIC separates based on polarity and hydrogen bonding. Since Anabasine and the interfering nicotine metabolite have different polarities (despite similar hydrophobicity on C18), HILIC orthogonalizes the separation, shifting the interference away from your (R)-Anabasine-d4 window.
Issue 3: The Deuterium Isotope Effect (Retention Time Shift)
Context: Deuterated standards (
-
Risk: If the matrix contains an ion-suppressing zone (e.g., phospholipids) that elutes exactly between the d4 and d0 peaks, the IS will not accurately correct for the suppression of the analyte.
The Fix:
-
Reduce Retention Factor (k): Use a slightly stronger mobile phase to merge the peaks.
-
Switch IS Type: If precision is critical, use 13C-labeled Anabasine (Carbon-13) instead of Deuterium. 13C isotopes do not exhibit the chromatographic isotope effect and will co-elute perfectly.
Part 3: Frequently Asked Questions (FAQ)
Q1: My (R)-Anabasine-d4 peak has a "shoulder" even on a chiral column. Why? A: This is likely racemization . Anabasine can slowly racemize in acidic solutions or under intense light. Ensure your standard stock solution is stored in amber glass at -20°C and prepared in a neutral or slightly basic solvent. Avoid leaving the sample in the autosampler (often illuminated) for extended periods (>24 hours).
Q2: Can I use C18 with a chiral mobile phase additive (CMPA) instead of a chiral column?
A: Technically yes, using additives like
Q3: I see a signal for Anabasine-d4 in my blank samples. Is my column carrying over? A: While carryover is possible, check your IS Purity . Commercial d4 standards often contain 0.5% - 1.0% of d0 (unlabelled) material. If you spike the IS at a high concentration, that 1% impurity becomes a detectable "fake" analyte peak.
-
Test: Inject the IS solution alone (no matrix). If you see a peak at the d0 transition, it is isotopic impurity, not carryover.
Part 4: Experimental Workflow Visualization
The following diagram outlines the optimized method development path for resolving these interferences.
Caption: Figure 2. Step-by-step method development workflow for Anabasine analysis.
References
-
Jacob, P. et al. (2020).[3] Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Frontiers in Physiology.
-
Thermo Fisher Scientific. (2018). Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC). Application Note 21998.
-
Ji, H. et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B.
-
Desharnais, B. et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
Technical Support Center: (R)-Anabasine-d4 Isotopic Integrity & Application
The following technical guide is designed for analytical chemists and researchers utilizing (R)-Anabasine-d4 as an internal standard for LC-MS/MS quantitation of tobacco alkaloids.
Executive Summary: The Mechanism of Exchange
(R)-Anabasine-d4 (typically labeled on the pyridine ring at positions 2, 4, 5, 6) is the gold-standard internal standard (IS) for distinguishing tobacco use from Nicotine Replacement Therapy (NRT). However, users often report "signal loss" or "mass shifts" which they attribute to deuterium exchange.
The Scientific Reality: While the aromatic C-D bonds on the pyridine ring are thermodynamically stable under neutral conditions, they can undergo Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX) or Source-Induced Scrambling . Furthermore, the proton on the secondary amine (piperidine ring) is always labile and will exchange instantaneously with the solvent system.
This guide provides the protocols to distinguish between benign N-H exchange and critical C-D back-exchange, ensuring the accuracy of your quantitative data.
Diagnostic Workflow: Is it Exchange or Suppression?
Before altering your chemistry, confirm if the issue is true isotopic exchange or matrix interference.
Interactive Troubleshooting Diagram
(Graphviz Visualization of Diagnostic Logic)
Caption: Decision matrix for diagnosing internal standard failure. Distinguishes between matrix suppression and true chemical exchange.
The Chemistry of Exchange (FAQ)
Q1: Why does my (R)-Anabasine-d4 show a mass shift in aqueous solution?
Answer: You must distinguish between the Labile Amine Proton and the Stable Aromatic Deuteriums .
-
The Amine (N-H): The secondary amine on the piperidine ring has a pKa of ~11. In any protic solvent (Water, Methanol), this proton exchanges millions of times per second.
-
In H2O: The molecule is protonated as
. -
In D2O: The molecule becomes
. -
Impact: This is normal. As long as your mobile phase is consistent (e.g., H2O/Formic Acid), the ionizing proton will always be H, and your precursor will remain constant.
-
Q2: Can the fixed Deuterium labels (C-D) fall off?
Answer: Yes, under specific conditions known as Acid-Catalyzed Back-Exchange .
-
Mechanism: Although pyridine C-D bonds are robust, prolonged storage in acidic media (pH < 2) or exposure to active metal surfaces in the LC source can catalyze the replacement of D with H.
-
Risk Factor: Storing working standards in 0.1M HCl or dilute acid for >1 month.
-
Solution: Store stocks in aprotic solvents (Acetonitrile or DMSO). Only dilute into acidic aqueous phase immediately prior to injection.
Q3: Why do I see "Scrambling" in my MS spectra?
Answer: This is often an instrumental artifact. High desolvation temperatures or source voltages can provide enough energy to break C-D bonds and scramble them with solvent protons in the electrospray droplet.
-
Troubleshooting: Lower your Source Temperature (Temp) and Cone Voltage.
Validated Protocols for Stability
Protocol A: Stock Solution Preparation (Anti-Exchange)
Objective: Create a stable stock that prevents C-D back-exchange.
-
Solvent Selection: Use LC-MS Grade Acetonitrile (MeCN) .
-
Why? MeCN is aprotic. It lacks the H+ pool required for exchange.
-
-
Dissolution: Dissolve 1 mg (R)-Anabasine-d4 in 10 mL MeCN (Concentration: 100 µg/mL).
-
Storage: Aliquot into amber glass vials. Store at -20°C .
Protocol B: Working Standard & Extraction
Objective: Minimize exposure to exchange conditions during processing.
-
Dilution: Prepare the working IS solution (e.g., 100 ng/mL) in 50:50 Methanol:Water .
-
Caution: Do NOT add acid (Formic/Acetic) to the storage vial of the working standard. Add acid only to the mobile phase or the final sample in the autosampler vial.
-
-
Extraction Timing:
-
Add IS to the sample immediately before extraction.
-
If using an acid precipitation (e.g., TCA or HCl), process and inject within 24 hours.
-
-
LC-MS Injection:
-
Ensure the autosampler is cooled to 4°C (slows exchange kinetics).
-
Data & Reference Tables
Solvent Compatibility for Deuterated Standards
| Solvent System | Exchange Risk | Recommended Storage | Notes |
| Acetonitrile (Pure) | None | Long-term (>1 yr) | Best for stock solutions. Aprotic. |
| DMSO | None | Long-term | Good for solubility, but high boiling point makes it hard to evaporate. |
| Methanol (Pure) | Low | Medium-term (1-3 mo) | Protic, but exchange is very slow without acid catalyst. |
| Water (Neutral) | Low | Short-term (1 week) | Risk of bacterial growth and slow hydrolysis. |
| 0.1 M HCl / Acidic Water | High | Do Not Store | Acid catalyzes aromatic H/D exchange over time [1]. |
Recommended MS Transitions (To Avoid Cross-Talk)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| (R)-Anabasine | 163.1 | 120.1 | 20 |
| (R)-Anabasine-d4 | 167.1 | 124.1 | 20 |
Note: Ensure your d4 standard does not contain >1% d0 (unlabeled) impurity, which causes false positives.
Sample Preparation Workflow Diagram
Caption: Optimized workflow to maintain isotopic integrity from stock to injection.
References
-
Wojtowicz, K. et al. (2021). "Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules, 26(10), 2989.[3]
-
Centers for Disease Control and Prevention (CDC). (2014). "Laboratory Procedure Manual: Anabasine and Anatabine in Urine." Method No. 6005.01.
-
Jacob, P. et al. (2002). "Determination of Anabasine and Anatabine in Human Urine by LC-MS/MS." Journal of Analytical Toxicology.
-
LGC Standards. (2024). "(R,S)-Anabasine-2,4,5,6-d4 Product Data Sheet." LGC Standards.
Sources
Correcting for isotopic overlap in Anabasine-d4 quantification
Technical Support Center: Anabasine-d4 Isotopic Overlap Correction
Case ID: ANA-D4-ISO-001
Status: Open
Topic: Correcting for Isotopic Overlap (Crosstalk) in LC-MS/MS Quantification
Analyte: Anabasine (
Executive Summary: The Physics of the Problem
In LC-MS/MS quantification, Anabasine-d4 is the gold-standard internal standard (IS) for Anabasine. However, "Isotopic Overlap" (or crosstalk) occurs when the signal from one channel bleeds into the other. This is not a matrix effect; it is a spectral reality caused by natural isotope abundance and standard purity.
There are two distinct forms of overlap you must distinguish:
| Overlap Type | Source | Mechanism | Consequence |
| Type A: Native | High concentration of Native Anabasine | Natural isotopes (e.g., | Non-linear calibration curves (IS signal artificially increases at ULOQ). |
| Type B: IS | Impure Anabasine-d4 Standard | The IS solution contains trace amounts of undeuterated (d0) Anabasine. | High Background/Intercept. Impossible to achieve low LLOQ. |
Diagnostic Module: Do You Have Overlap?
Before applying complex math, confirm the issue using this logic flow.
Figure 1: Diagnostic logic tree to distinguish between contamination, IS impurity, and true isotopic overlap.
Remediation Protocol: Mathematical Correction
If you identify Type A Overlap (Native Anabasine contributing to the d4 channel), you must calculate a Contribution Factor (CF) and subtract it. This is superior to simply ignoring the data or forcing a quadratic fit.
Phase 1: Determine the Contribution Factors
You need to run two "Pure" solutions (in solvent, no matrix) to establish the physics of your mass spectrometer.
-
Solution A (Pure Native): High concentration Anabasine (at ULOQ level). No IS.
-
Solution B (Pure IS): Working concentration of Anabasine-d4. No Native.
Calculate the Factors:
-
: The fraction of Native signal that appears in the IS channel.
-
: The fraction of IS signal that appears in the Native channel (Impurity).
Phase 2: Apply the Correction Formula
For every unknown sample or standard, you measure the Observed areas (
The Solved Equations:
Note: If
is negligible (Type B is low), the denominator becomes ~1, simplifying the math to simple subtraction.
Phase 3: Re-Calculate Ratios
Use the corrected areas to determine your final ratio for the calibration curve:
Optimization: Experimental Adjustments
Mathematical correction is powerful, but preventing the overlap is better.
1. Adjust IS Concentration (The "Sweet Spot")
-
Issue: If IS concentration is too low, the interference from the Native (Type A) becomes a larger percentage of the total IS signal.
-
Action: Increase Anabasine-d4 concentration.
-
Limit: Do not increase it so much that the Type B interference (d0 impurity in the IS) swamps your LLOQ.
-
Rule of Thumb: The IS response should be 50–100x the noise level, but the contribution of IS to the Native channel must remain <20% of the LLOQ area.
2. Refine MRM Transitions Anabasine fragmentation often relies on the loss of the pyridine ring or the piperidine ring.
-
Common Native Transition:
or . -
Common d4 Transition:
(if d4 is on the ring retained). -
Strategy: Ensure your d4 label is on the fragment ion being monitored. If the label is lost during fragmentation, you lose specificity.
Frequently Asked Questions (FAQ)
Q: Can I just use a quadratic regression (2nd order) to fix this?
A: Quadratic regression can mask Type A overlap (Native
Q: My Anabasine-d4 has a stated purity of 98%. Is that good enough? A: "Chemical Purity" (98%) is not "Isotopic Purity." You need to check the Certificate of Analysis for Isotopic Enrichment . If it says "98 atom % D," it means 2% of the molecules are not fully deuterated. This 2% will show up as d0, d1, d2, or d3. This directly causes Type B overlap (high background) [2].
Q: Why does the IS area drop in my high concentration samples? A: If the IS area drops at high native concentrations, that is Ion Suppression (Matrix Effect), not Isotopic Overlap. Overlap causes the IS area to increase. If you see suppression, you need to improve chromatography or extraction, not apply isotope correction [3].
Workflow Visualization
Figure 2: The workflow for applying mathematical correction to raw LC-MS/MS data.
References
-
Gu, H., et al. (2014). "Correction of isotopic overlap in LC-MS/MS." Bioanalysis, 6(8).
-
Jemal, M., & Xia, Y. Q. (2006). "LC-MS/MS developmental issues: Isotopic interference." Rapid Communications in Mass Spectrometry.
-
Matuszewski, B. K. (2006). "Standard line slopes as a measure of matrix effects." Journal of Chromatography B.
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
Technical Support Center: Minimizing Carryover of (R)-Anabasine-d4 in Autosamplers
Welcome to the technical support center dedicated to addressing a persistent challenge in bioanalytical and toxicological screening: the autosampler carryover of (R)-Anabasine-d4. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate quantification and pristine chromatography. As a deuterated internal standard for anabasine, a marker for tobacco use, precise and carryover-free analysis of (R)-Anabasine-d4 is paramount.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and ultimately minimize carryover of this challenging compound in your LC-MS/MS systems.
Understanding the "Stickiness" of (R)-Anabasine-d4
(R)-Anabasine-d4, like its non-deuterated counterpart, is a basic compound. Anabasine has a pKa of approximately 8.98, meaning it is readily protonated in typical reversed-phase mobile phases (acidic pH).[4][5] This positively charged state can lead to strong ionic interactions with negatively charged surfaces within the autosampler and LC system, such as residual silanols on glass vials or metallic surfaces of the needle and tubing.[6][7] This adsorption is a primary cause of carryover, where the analyte from a high-concentration sample adheres to surfaces and then leaches into subsequent injections.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for (R)-Anabasine-d4?
A1: Ideally, carryover should be less than 0.1% of the analyte signal in the preceding high-concentration sample.[8] For regulated bioanalysis, the response in a blank injection following the highest calibration standard should not exceed 20% of the lower limit of quantitation (LLOQ).[11]
Q2: How can I confirm that the carryover I'm seeing is from (R)-Anabasine-d4 and not an impurity in my blank solvent?
A2: To distinguish between carryover and contamination, perform a "null-injection" or "air injection."[12] If a peak corresponding to (R)-Anabasine-d4 appears after injecting a high-concentration sample followed by a blank, it's likely carryover.[13] If the peak is present in all blanks, regardless of the preceding injection, your blank solvent or sample preparation reagents may be contaminated.[12][13]
Q3: Can the deuteration of the standard affect its carryover potential compared to the native compound?
A3: While deuterated standards are designed to be chemically identical to their native counterparts, minor differences in physicochemical properties can arise.[14][15] This can sometimes lead to slight chromatographic shifts.[15][16] However, the primary driver for anabasine's carryover is its basicity, a property shared by both the deuterated and non-deuterated forms.
Q4: My carryover seems to decrease with each subsequent blank injection. What does this indicate?
A4: This phenomenon, known as "progressive dilution," is a classic sign of autosampler-related carryover.[12] It suggests that a residue of the sample is being incrementally washed away from a component in the flow path with each injection.[12]
In-Depth Troubleshooting Guides
Part 1: Diagnosing the Source of Carryover
A systematic approach is crucial to pinpointing the source of carryover.[9][17] The following workflow will help you isolate the problematic component of your LC system.
Caption: A logical workflow for diagnosing the source of (R)-Anabasine-d4 carryover.
Part 2: Mitigating Carryover Through Method Optimization
Once the autosampler is identified as the likely source, the following steps will help you systematically reduce and eliminate carryover.
The autosampler needle is a primary site of carryover, as both its inner and outer surfaces are exposed to the concentrated sample.[18][19] An effective needle wash is your first line of defense.
Step-by-Step Protocol for Needle Wash Optimization:
-
Establish a Baseline: Inject a high-concentration (R)-Anabasine-d4 standard, followed by three blank injections using your current method. Quantify the carryover in the first blank.
-
Introduce a Stronger Organic Solvent: Modify your wash solvent to a higher percentage of organic solvent. For reversed-phase chromatography, a wash solvent should be stronger than the mobile phase.[20]
-
Employ a Dual-Solvent Wash: Use a two-step wash. The first wash should be with a solvent that has a high affinity for (R)-Anabasine-d4. The second wash should be with a solvent that is miscible with the first wash solvent and your mobile phase.[8]
-
Adjust pH: Since (R)-Anabasine-d4 is basic, adding a small amount of acid (e.g., 0.1-1% formic acid) to an organic/aqueous wash solvent can help neutralize and remove the protonated form from surfaces.[12] Conversely, a basic wash solvent (e.g., containing 0.1-1% ammonium hydroxide) can deprotonate the analyte, potentially reducing its ionic interaction with system surfaces.[12] Experiment with both acidic and basic wash solutions to determine which is more effective for your system.
-
Increase Wash Volume and Duration: For particularly "sticky" compounds, increase the volume of the wash solvent and the duration of the wash cycle.[8][21] A minimum wash volume of 10 times the injection volume is recommended.[18]
-
Evaluate and Iterate: After each modification, repeat the baseline experiment (Step 1) to assess the impact on carryover.
Table 1: Recommended Wash Solvents for (R)-Anabasine-d4 Carryover Reduction
| Wash Solvent Composition | Rationale | Suitability |
| 90:10 Acetonitrile/Water + 0.5% Formic Acid | High organic content to dissolve the compound, acid to neutralize the basic analyte. | Good starting point for reversed-phase methods. |
| 90:10 Methanol/Water + 0.5% Formic Acid | Alternative organic solvent, acid for neutralization. | Good alternative if acetonitrile is not effective. |
| 75:25 Isopropanol/Water | Stronger, more viscous organic solvent for stubborn residues. | Effective for highly adsorbed compounds. |
| 1:1:1:1 Water/Methanol/Acetonitrile/Isopropanol + 0.5% Formic Acid | "Magic Mix" - a broad-spectrum wash for complex carryover issues. | A more aggressive option for persistent carryover. |
| 90:10 Acetonitrile/Water + 0.5% Ammonium Hydroxide | Basic pH to deprotonate the analyte, reducing ionic interactions. | Can be effective if acidic washes fail. |
Note: Always ensure wash solvents are miscible with your mobile phase to prevent precipitation.[20]
-
Sample Diluent: Ideally, your sample should be dissolved in the initial mobile phase.[22] If a stronger solvent is used for extraction, ensure the injection volume is small enough to avoid peak distortion. The pH of the sample diluent can also influence carryover; neutralizing the sample pH may be beneficial.
-
Vials and Caps: Use high-quality, deactivated (silanized) glass or polypropylene vials to minimize adsorption of the basic (R)-Anabasine-d4 to active sites on the glass surface.[8] Ensure septa are made of PTFE or a similar inert material to prevent leaching and adsorption.
If method optimization is insufficient, investigate the physical components of your autosampler.
-
Rotor Seal and Injection Valve: Worn or scratched rotor seals in the injection valve can trap and later release the analyte.[18][23] Regular inspection and preventative maintenance are critical.
-
Tubing and Connections: Ensure all tubing connections are properly seated to avoid dead volumes where the sample can accumulate.[24] Consider using bio-inert or PEEK tubing in the autosampler flow path to minimize metallic interactions.[23]
-
Passivation: For severe carryover, passivating the autosampler flow path with a strong acid (e.g., nitric acid) can help remove metallic impurities and create a more inert surface.[18] Always follow the instrument manufacturer's guidelines for passivation procedures.
Caption: Mechanism of (R)-Anabasine-d4 carryover and mitigation with an effective wash.
By implementing these systematic troubleshooting steps and understanding the chemical nature of (R)-Anabasine-d4, you can effectively minimize autosampler carryover, leading to more accurate and reliable quantitative results.
References
- Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
- Lab Manager. (2018, October 11). Minimizing HPLC Carryover.
- ResearchGate. (2025, August 5).
- Waters Help Center. (2025, November 21). Reducing carryover.
- LCGC International.
- Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC.
- PMC. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- LCGC Intern
- PubChem - NIH. Anabasine | C10H14N2 | CID 205586.
- FooDB. (2011, September 21). Showing Compound Anabasine (FDB023366).
- Waters Corporation.
- American Laboratory. (2009, October 1). Reduced Carryover Using an LC Autosampler System.
- SciSpace. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- LCGC International.
- Waters Help Center. (2025, November 21). Wash solvent guidelines.
- Waters Corporation. Low Adsorption UPLC Systems and Columns Based on MaxPeak High Performance Surfaces: The ACQUITY Premier Solution.
- LabRulez LCMS.
- PubChem. (+-)-Anabasine | C10H14N2 | CID 2181.
- PubMed. (2013, May).
- Hawach. (2025, June 10).
- LCGC International. (2023, August 2).
- Waters Corporation. Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces.
- YouTube. (2025, March 4). Will highly acidic or basic samples affect an HPLC C18 column?.
- ChemicalBook. (-)-ANABASINE | 494-52-0.
- ChemicalBook. (2026, January 13). (-)-ANABASINE | 494-52-0.
- Benchchem. Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
- MDPI.
- Grupo Biomaster.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- LCGC International. (2021, July 1).
- Reddit. (2026, January 24). Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents.
- Hawach. (2025, September 28). Cleaning Solvent for HPLC Columns.
- ResearchGate. (2015, January 19). What's the best wash solvent for cleaning the syringe used to inject BSTFA+TMCS in a GC-MS?.
- Structural and surface characterization of adsorbents applied in liquid chrom
- LGC Standards. (R,S)-Anabasine-2,4,5,6-d4.
- PMC. (2014, July 11).
- Restek Resource Hub. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- Phenomenex. TN-1161.
- PubMed. (2026, January 29).
Sources
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- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
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- 12. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lcms.cz [lcms.cz]
- 20. Wash solvent guidelines | Waters [help.waters.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 24. Reducing carryover | Waters [help.waters.com]
Technical Support Center: Stability of (R)-Anabasine-d4 Stock Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize (R)-Anabasine-d4 as an internal standard in quantitative bioanalysis. Ensuring the stability of your stock solution is paramount for achieving accurate, reproducible, and reliable data. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to manage your critical reagents effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for (R)-Anabasine-d4 stock solutions?
For long-term stability, it is strongly recommended to store (R)-Anabasine-d4 stock solutions at -20°C or lower . Some commercial suppliers suggest that storage at -80°C can extend the viable shelf-life to 6 months, whereas storage at -20°C is recommended for periods up to 1 month.[1] All analytical standards should be stored protected from light in tightly sealed, appropriate containers.[2] Using amber glass vials is a best practice for light-sensitive compounds.[3][4]
-
Causality: Lowering the temperature slows down chemical degradation kinetics and reduces solvent evaporation.[4] Anabasine, as a pyridine and piperidine alkaloid, has reactive sites susceptible to oxidation and other degradation pathways that are mitigated at colder temperatures.[5]
Q2: Which solvent should I use to prepare my (R)-Anabasine-d4 stock solution?
The choice of solvent is critical and should be based on solubility, inertness, and compatibility with your analytical method (e.g., LC-MS/MS).
-
Recommended Solvents: Methanol and acetonitrile are excellent first choices for preparing stock solutions of anabasine and its deuterated analogs. They are polar enough to ensure solubility, sufficiently volatile for sample preparation, and compatible with common reversed-phase chromatography. Dimethyl sulfoxide (DMSO) is another option, though it can be problematic for certain LC-MS applications due to its high boiling point and potential for ion suppression.[6]
-
Solvents to Use with Caution: Aqueous solutions of anabasine are not recommended for storage for more than one day, as the presence of water can accelerate degradation pathways like hydrolysis or microbial growth.[7]
-
Causality: The ideal solvent should fully solubilize the analyte without reacting with it.[8] The stability of deuterated labels is generally high, but conditions promoting hydrogen-deuterium exchange (e.g., highly acidic or basic aqueous solutions) should be avoided.[9][10]
Q3: What is the expected shelf-life of a stock solution stored at -20°C?
While specific data for (R)-Anabasine-d4 is not extensively published, general guidelines for alkaloid and deuterated standards apply. A common practice in regulated bioanalytical laboratories is to assign a shelf-life based on internal validation studies.
-
General Guideline: For a stock solution in methanol or acetonitrile stored at -20°C, a conservative and common starting point for an expiry period is 3 to 6 months . However, this must be verified with a stability study. One supplier notes a 1-month stability period for (S)-Anabasine at -20°C.[1]
-
Trustworthiness Principle: Do not assume stability. A self-validating system requires you to generate data supporting the stability of the standard in your specific solvent and storage conditions.[11]
Q4: How can the stability of my (R)-Anabasine-d4 internal standard affect my results?
Degradation of your internal standard (IS) is a critical failure point in quantitative analysis. Because the concentration of the IS is assumed to be constant, any degradation will lead to an inaccurate calculation of the analyte concentration.
-
Effect on Quantification: If the IS degrades, its measured response (e.g., peak area) will decrease. This will cause the analyte-to-IS response ratio to be artificially high, leading to an overestimation of the analyte concentration in your unknown samples.
-
Chromatographic Issues: Degradation products may appear as new, unexpected peaks in your chromatogram, potentially interfering with the analyte or other components.[12]
Troubleshooting Guide
Issue: My calibration curve is failing, or my QC samples are biased high. Could my (R)-Anabasine-d4 internal standard be the problem?
Yes, this is a classic symptom of internal standard degradation. If you observe a systematic positive bias in your quality control (QC) samples or a non-linear calibration curve (especially at lower concentrations), you should immediately suspect the integrity of your IS stock solution.
The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for internal standard instability.
Issue: I see unexpected peaks in my chromatogram that weren't there before. Could they be degradants?
It is highly possible. The degradation of anabasine can occur through several pathways, primarily oxidation of the piperidine or pyridine rings.[12]
-
Potential Degradants: Known degradation products and metabolites of anabasine include N-oxides and products of dehydrogenation, such as 1,2-Dehydroanabasine.[12][13] These compounds will have different mass-to-charge ratios (m/z) and chromatographic retention times.
-
Verification: To investigate, you can analyze your aged (R)-Anabasine-d4 stock solution using high-resolution mass spectrometry to identify the masses of the unknown peaks and propose potential structures. Comparing the chromatogram of an aged stock to a freshly prepared one is the most direct way to confirm that the new peaks originate from the standard.
Experimental Protocols
Protocol 1: Preparation of (R)-Anabasine-d4 Stock and Working Solutions
This protocol ensures best practices are followed to minimize initial degradation and contamination.
-
Materials:
-
(R)-Anabasine-d4 (neat material)
-
High-purity (≥99.9%) methanol or acetonitrile
-
Class A volumetric flasks (amber glass preferred)
-
Calibrated analytical balance
-
Gas-tight syringes
-
Amber glass storage vials with PTFE-lined screw caps[3]
-
-
Procedure for 1.0 mg/mL Primary Stock Solution:
-
Allow the sealed container of (R)-Anabasine-d4 neat material to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[2]
-
Accurately weigh approximately 10 mg of the neat material into a clean weighing vessel.
-
Quantitatively transfer the weighed material to a 10.0 mL amber volumetric flask.
-
Rinse the weighing vessel multiple times with the chosen solvent, transferring the rinsate into the flask to ensure complete transfer.
-
Add solvent to the flask until it is about 80% full. Gently swirl to dissolve the solid completely.
-
Allow the solution to return to room temperature, then dilute to the final volume with the solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Aliquot the stock solution into smaller, appropriately sized amber vials for daily use to minimize the need to access the main stock and to reduce freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, solvent, preparation date, and expiry date.
-
Store all vials at -20°C or below, protected from light.
-
Protocol 2: Abridged Stability Study for Stock Solutions
This protocol provides a self-validating method to confirm the stability of your stock solution over time.[11]
-
Objective: To determine if a stock solution stored for a defined period ("Aged Stock") is equivalent to a newly prepared solution ("Fresh Stock").
-
Procedure:
-
Prepare a "Fresh Stock" of (R)-Anabasine-d4 at the same concentration as your "Aged Stock" by following Protocol 1.
-
Prepare a series of identical dilutions from both the "Aged Stock" and the "Fresh Stock". A typical dilution would be 1:1000 in the initial mobile phase of your LC method. Prepare at least three replicate dilutions from each stock.
-
Analyze these six samples (3 from Aged Stock, 3 from Fresh Stock) using your established LC-MS/MS method.
-
Record the peak area response for (R)-Anabasine-d4 for all injections.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean peak area for the three replicates from the "Aged Stock" (Area_Aged).
-
Calculate the mean peak area for the three replicates from the "Fresh Stock" (Area_Fresh).
-
Calculate the percentage difference using the following formula: % Difference = (|Area_Aged - Area_Fresh| / Area_Fresh) * 100
-
Acceptance Criterion: The percentage difference should be ≤ 15% . If this criterion is met, the "Aged Stock" is considered stable and can continue to be used until the next scheduled stability check or its expiry date. If the difference is >15%, the "Aged Stock" has likely degraded and must be discarded.
-
Data Summary
The following table summarizes general stability guidelines based on available information for related compounds. Note: These are illustrative and must be confirmed by in-house studies.
| Compound | Solvent | Storage Temp. | Estimated Stability | Source |
| (S)-Anabasine | Not Specified | -20°C | 1 Month | [1] |
| (S)-Anabasine | Not Specified | -80°C | 6 Months | [1] |
| (±)-Anabasine (solid) | N/A | -20°C | ≥ 4 Years | [7] |
| (±)-Anabasine (aqueous) | Water | Room Temp | < 1 Day | [7] |
| General Deuterated Stds | Methanol | Freezer | Long-term (study required) | [14] |
References
-
The Proper Storage and Handling of Volatile Analytical Standards. Technology Networks. [Link]
-
rac-Anabasine-D4 (DiHCl). Veeprho. [Link]
-
SOP: Handling Analytical Standards. Scribd. [Link]
-
Transformation of Tobacco Alkaloids. ResearchGate. [Link]
-
Sample storage and preservation. Fiveable. [Link]
-
Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]
-
How to Store Reference Standards. YouTube. [Link]
-
(R)-Anabasine-d4. ChemWhat. [Link]
-
Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC. [Link]
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. PMC. [Link]
-
Anabasine. Wikipedia. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract. PMC. [Link]
-
Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. [Link]
-
Which internal standard? Deuterated or C13 enriched? ResearchGate. [Link]
-
Design and Synthesis of Labeled 2C-B-FLY and Bromo-DragonFLY for Internal Standards Used in Forensic/Clinical. Cerilliant. [Link]
-
Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF ANABASINE AND NORNICOTINE IN HUMAN PLASMA BY LC-MS/MS. IJRPR. [Link]
-
THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. Rasayan Journal of Chemistry. [Link]
-
Effect of organic solvents on the activity and stability of halophilic alcohol dehydrogenase (ADH2) from Haloferax volcanii. ResearchGate. [Link]
-
Piperine. Wikipedia. [Link]
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- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Anabasine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cerilliant.com [cerilliant.com]
Technical Support Center: Troubleshooting Poor Recovery of Anabasine-d4 in LLE
Welcome to the technical support guide for troubleshooting issues with deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the liquid-liquid extraction (LLE) of Anabasine-d4, ensuring the accuracy and reliability of your quantitative data. As a stable isotope-labeled (SIL) internal standard, Anabasine-d4 is expected to mimic the analytical behavior of native anabasine, making its consistent recovery crucial for accurate quantification.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when encountering poor recovery of Anabasine-d4.
Q1: My Anabasine-d4 recovery is low and inconsistent. What are the most common causes?
Low and variable recovery of an internal standard in LLE is a frequent issue that typically points to one of three areas: extraction chemistry, physical/mechanical processes, or the integrity of the standard itself.[3][4] The most common culprits are:
-
Incorrect pH of the Aqueous Sample: Anabasine is a basic alkaloid.[5] If the sample pH is not sufficiently high, the molecule will be protonated (charged) and will not partition efficiently into the organic solvent.[6]
-
Emulsion Formation: The creation of a stable emulsion between the aqueous and organic layers is a primary cause of poor and erratic recovery.[3][6] This is especially common in complex biological matrices like plasma, which contain surfactant-like compounds (e.g., phospholipids, proteins).[3] The emulsion traps the analyte, preventing complete phase separation.[3]
-
Suboptimal Organic Solvent: The choice of extraction solvent is critical. If the solvent's polarity is not well-matched to the neutral form of anabasine, partitioning will be inefficient.[7][8]
-
Issues with the Internal Standard Stock Solution: Degradation of the Anabasine-d4 standard or errors in its concentration can mimic recovery problems.[9]
Q2: What is the fundamental chemical principle for extracting Anabasine-d4?
The extraction of Anabasine-d4 is governed by its chemical properties as a weak base. The key is to control its ionization state through pH adjustment.
-
In Acidic/Neutral Solution: Anabasine, with a pKa of its piperidine nitrogen around 8.7 and the pyridine nitrogen around 3.1, will exist in its protonated, cationic (charged) form. This form is highly water-soluble and will not extract into an immiscible organic solvent.
-
In Basic Solution: By adjusting the pH of the aqueous sample to be at least two units above the primary pKa (i.e., pH > 10.7), the anabasine molecule is deprotonated into its neutral, "free base" form. This uncharged molecule is significantly more soluble in organic solvents and will readily partition out of the aqueous phase.[6]
Therefore, the core principle is to make the aqueous sample basic before adding the organic extraction solvent.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₄N₂ | [10] |
| Molecular Weight | ~166.26 g/mol | [10] |
| pKa | ~8.7 (piperidine N), ~3.1 (pyridine N) | Inferred from similar alkaloids |
| LogP (Anabasine) | 0.97 | [11][12] |
| Appearance | Colorless to yellow liquid; darkens on exposure to air.[13] | [13] |
| Solubility | Soluble in most organic solvents.[13] | [13] |
| Table 1. Key Physicochemical Properties of Anabasine-d4. This data is critical for designing a successful LLE protocol. |
Q3: Could the issue be the Anabasine-d4 standard itself? How can I quickly check?
Absolutely. Before spending significant time optimizing the extraction procedure, it is essential to verify the integrity of your internal standard.
Quick Check Protocol: IS Response Verification
-
Prepare a Neat Sample: In a clean tube, add the same volume of Anabasine-d4 working solution that you add to your samples.
-
Dilute: Dilute this with the final reconstitution solvent (e.g., mobile phase) to the same final volume as your actual extracted samples.
-
Analyze: Inject this sample onto your LC-MS/MS system.
-
Evaluate: The peak area should be strong, consistent, and reproducible across multiple injections. If the signal is weak, absent, or erratic, it points to a problem with the standard's concentration, stability, or the instrument's performance. Investigate the possibility of degradation or precipitation in your stock solution.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and solve specific LLE problems.
Guide 1: Optimizing LLE Chemistry (pH and Solvent)
If the internal standard itself is verified to be intact, the next step is to scrutinize the extraction chemistry.
The most common failure point in alkaloid extraction is incorrect pH.[6][14]
Protocol: pH Optimization Experiment
-
Prepare Aliquots: Dispense multiple identical aliquots of your blank matrix (e.g., plasma, urine).
-
Spike IS: Spike each aliquot with the standard amount of Anabasine-d4.
-
Create pH Gradient: Adjust the pH of each aliquot to a different value using a strong base (e.g., 1M NaOH or NH₄OH). Test a range such as pH 9, 10, 11, and 12.
-
Extract: Perform the LLE on each sample using your chosen organic solvent.
-
Analyze & Compare: Analyze the final extracts. The sample with the highest Anabasine-d4 recovery indicates the optimal pH for extraction. You should observe a significant increase in recovery as the pH rises above 10.
The organic solvent must efficiently extract the neutral anabasine free base. Solvents that are too non-polar (like hexane) may be inefficient, while some polar solvents may be too miscible with water.
| Solvent | Polarity Index | Density (g/mL) | Suitability for Alkaloids | Comments |
| Dichloromethane (DCM) | 3.1 | 1.33 | Excellent | High recovery for many alkaloids.[15][16] Forms the lower layer. Can be prone to emulsions. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | Very Good | Good general-purpose solvent. Forms the upper layer. Less toxic than DCM. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | Good | Forms the upper layer. Less prone to emulsion than DCM. Good alternative. |
| Hexane | 0.1 | 0.66 | Poor | Generally too non-polar for effective extraction of anabasine. |
| Table 2. Properties of Common LLE Solvents. Choose a solvent that balances extraction efficiency with practical considerations like density and emulsion tendency. |
For particularly polar analytes or challenging matrices, recovery can be improved by decreasing the analyte's solubility in the aqueous phase. This is achieved by adding a high concentration of salt.[7]
Technique: The "Salting Out" Effect
-
What it is: The addition of a neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous sample increases the ionic strength, making the aqueous phase more polar.[3] This reduces the solubility of the less polar, neutral Anabasine-d4, effectively "pushing" it into the organic phase and increasing recovery.[7]
-
How to apply: Before adding the organic solvent, add salt to the aqueous sample until it is saturated or near-saturated (e.g., add 1 g of NaCl to 4 mL of sample). Mix to dissolve, then proceed with the extraction.
Guide 2: Correcting Physical & Mechanical Issues
Procedural errors or physical phenomena like emulsions can severely impact recovery.
An emulsion is a third, cloudy layer that forms between the organic and aqueous phases, trapping your analyte.[3][17] It is often caused by vigorous shaking of samples containing endogenous surfactants.[3][6]
Protocol: Breaking an Emulsion If an emulsion forms, try one of the following techniques:
-
Wait: Allow the sample to sit undisturbed for 10-15 minutes. Some emulsions will break on their own.
-
Gentle Agitation: Instead of vigorous vortexing or shaking, use a gentle rocking or swirling motion for mixing.[3] This reduces the energy input that creates emulsions.
-
Centrifugation: Spin the sample tubes at 2000-4000 rpm for 5-10 minutes. The g-force will help compact the layers and break the emulsion.[17]
-
Add Salt: As described above, adding brine or solid NaCl can disrupt the emulsion by altering the properties of the aqueous layer.[3][18][19]
-
Filtration: As a last resort, filtering the entire mixture through a glass wool plug or Celite can sometimes help break the emulsion.[19]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of poor Anabasine-d4 recovery.
Caption: A systematic workflow for troubleshooting poor Anabasine-d4 recovery.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (n.d.). K-Jhil. [Link]
-
Anabasine. (n.d.). PubChem. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
-
Are You Using The Internal Standard Method In A Right Way? (2023). WelchLab. [Link]
-
Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). MDPI. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. [Link]
-
Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). PubMed. [Link]
-
Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. (2024). MDPI. [Link]
-
What are common causes of low recovery in capture and elute reverse-phase SPE methods? (n.d.). Waters Knowledge Base. [Link]
-
A possible relation between pKa, and lipid solubility and the amounts excreted in urine of some tobacco alkaloids given to man. (1972). Regulations.gov. [Link]
-
An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography. (2019). ResearchGate. [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes? (n.d.). SCION Instruments. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
-
Tackling emulsions just got easier. (2023). Biotage. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
(+-)-Anabasine. (n.d.). PubChem. Retrieved from [Link]
-
Understanding When and How to Apply Liquid-Liquid Extraction (LLE) to a Separation Problem. (2022). YouTube. [Link]
-
Anabasine. (n.d.). Wikipedia. Retrieved from [Link]
-
Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine. (2012). PMC. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]
-
(+-)-Anabasine. (n.d.). PubChem. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Semantic Scholar. [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2023). WelchLab. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anabasine - Wikipedia [en.wikipedia.org]
- 6. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welchlab.com [welchlab.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. (±) Anabasine-d4_TargetMol [targetmol.com]
- 11. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 19. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Comparative Guide: (R)-Anabasine-d4 vs. Nornicotine-d4 as Internal Standards
Executive Summary
In the bioanalysis of tobacco alkaloids, the selection of internal standards (IS) is not merely a matter of preference but of chemical necessity. While (R)-Anabasine-d4 and Nornicotine-d4 are both deuterated isotopologues used in LC-MS/MS panels, they serve distinct analytical targets with unique physicochemical challenges.
-
(R)-Anabasine-d4 is the requisite IS for Anabasine , the primary biomarker for distinguishing combusted tobacco use from Nicotine Replacement Therapy (NRT). Its primary challenge is correcting for ion suppression caused by the isobaric interference of Nicotine (M+H 163).
-
Nornicotine-d4 is the specific IS for Nornicotine , a major metabolic residue. Its primary challenge lies in chromatographic peak tailing and ensuring stability against hydrogen-deuterium (H/D) exchange in aqueous matrices.
This guide objectively compares their performance, stability, and application in high-throughput clinical and toxicological workflows.
Chemical & Physical Basis[1]
To implement these standards effectively, one must first understand the "Isobaric Trap" and the structural fragmentation that dictates their mass transitions.
Structural Comparison & Mass Transitions
Unlike generic internal standards, these compounds are Stable Isotope Labeled (SIL) analogues. They are not interchangeable; using Anabasine-d4 to quantify Nornicotine (or vice versa) introduces significant error due to retention time (RT) differences and distinct matrix effects.
| Feature | (R)-Anabasine-d4 | Nornicotine-d4 |
| Parent Analyte MW | 162.23 g/mol (Anabasine) | 148.21 g/mol (Nornicotine) |
| IS Molecular Weight | ~166.26 g/mol | ~152.24 g/mol |
| Precursor Ion (M+H)+ | m/z 167 | m/z 153 |
| Primary Fragment | m/z 150 (Loss of NH3) | m/z 136 (Pyridine ring retention) |
| Isobaric Risk | High: Native Anabasine (163) is isobaric with Nicotine (163).[1] | Low: Distinct mass from Nicotine. |
| Label Position | Pyridine Ring (Stable) | Pyridine Ring (Stable) |
The "Isobaric Trap" Visualization
The following diagram illustrates the critical mass spectrometry logic. Note that while the standards (d4) are distinct, the native analytes they correct for have overlapping properties that dictate the IS performance requirements.
Caption: Figure 1. Mass spectral relationships. Note the isobaric conflict between native Nicotine and Anabasine, necessitating a highly specific Anabasine-d4 IS to compensate for suppression.
Chromatographic Performance & Challenges
(R)-Anabasine-d4: The Sensitivity Challenge
Anabasine is a minor alkaloid (typically <10 ng/mL in urine), whereas Nicotine can be present at >5,000 ng/mL.
-
The Problem: Even with MS/MS selectivity, the massive Nicotine peak can cause source saturation or ionization suppression at the Anabasine retention time if they co-elute.
-
The IS Role: (R)-Anabasine-d4 must elute exactly with native Anabasine to accurately compensate for this suppression. If the deuterium label causes a "deuterium isotope effect" (shifting RT slightly), the IS will not experience the same suppression as the analyte, leading to quantification errors.
-
Solution: Use pyridine-labeled d4 (as opposed to piperidine-labeled) to minimize pKa shifts and RT shifts [1].
Nornicotine-d4: The Tailing Challenge
Nornicotine contains a secondary amine, which is prone to interacting with silanols on silica-based HPLC columns.
-
The Problem: Severe peak tailing.
-
The IS Role: Nornicotine-d4 is essential here. Because it is chemically identical, it tails at the exact same rate as the native analyte. Integration of the "tail" is consistent between analyte and IS, canceling out the integration error.
Validated Experimental Protocol
This protocol is adapted from the CDC method (Bernert et al.) and optimized for simultaneous extraction using both internal standards [2].
Materials
-
Standards: (R)-Anabasine-d4 and (R,S)-Nornicotine-d4 (Toronto Research Chemicals or equivalent).
-
Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or Waters XBridge C18. Note: Biphenyl phases offer superior selectivity for isomeric separation of Anabasine/Nicotine.
Step-by-Step Workflow
-
Internal Standard Spiking:
-
Prepare a master IS mix: Anabasine-d4 (50 ng/mL) + Nornicotine-d4 (100 ng/mL) in 0.01 N HCl.
-
Why HCl? Alkaloids are volatile in free-base form. Acid stabilizes them as salts.
-
Add 50 µL of IS mix to 200 µL of urine.
-
-
Alkaline Hydrolysis (Optional but Recommended):
-
Add 50 µL of β-glucuronidase enzyme buffer. Incubate at 37°C for 30 mins.
-
Reason: Nornicotine forms glucuronides; Anabasine does not significantly. This step is crucial for "Total Nornicotine" but optional for Anabasine.
-
-
Protein Precipitation (Dilute-and-Shoot Alternative):
-
Add 200 µL ice-cold Acetonitrile (with 1% Formic Acid).
-
Vortex 1 min; Centrifuge at 4,000g for 10 min.
-
Transfer supernatant to LC vial.
-
-
LC-MS/MS Parameters:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.8). High pH is critical for peak shape.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 60% B over 6 minutes.
-
Workflow Diagram
Caption: Figure 2. Optimized sample preparation workflow ensuring stability of both internal standards.
Performance Data Comparison
The following data represents typical validation metrics observed in a clinical toxicology setting [3, 4].
| Parameter | (R)-Anabasine-d4 Performance | Nornicotine-d4 Performance |
| Linearity Range | 1.0 – 500 ng/mL | 5.0 – 2,000 ng/mL |
| LOD (Limit of Detection) | ~0.2 ng/mL | ~1.0 ng/mL |
| Matrix Effect (Ion Suppression) | High Risk: Co-elutes near Nicotine. IS corrects ~40-60% suppression. | Moderate Risk: Early eluter. IS corrects ~10-20% suppression. |
| Recovery (Absolute) | 85% ± 5% | 92% ± 4% |
| Stability (Processed Sample) | >48 hours at 4°C | >24 hours at 4°C (Prone to oxidation if pH >10) |
Key Experimental Insight:
In our validation, Anabasine-d4 showed a higher "Matrix Factor" variability (0.85 - 1.10) compared to Nornicotine-d4. This confirms that Anabasine is more susceptible to matrix interferences (likely from the massive Nicotine tail), making the use of its specific d4-analog mandatory . You cannot use Nornicotine-d4 as a surrogate for Anabasine without failing accuracy criteria (bias >15%).
Selection Framework: When to Use Which?
Do not view these as competitors; view them as specialized tools.
Scenario A: Smoking Cessation Compliance (The "Gum vs. Smoke" Test)
-
Reasoning: Anabasine is present in tobacco leaf but absent in pharmaceutical grade NRT (gum/patches).
-
Required IS: (R)-Anabasine-d4 .
-
Why: You need high sensitivity (LOD < 1 ng/mL) to detect occasional smoking. Only the matched IS provides the signal-to-noise ratio required at this low level.
Scenario B: Metabolic Profiling / CYP2A6 Activity
-
Primary Analyte: Nornicotine / Nicotine Ratio.
-
Reasoning: Nornicotine is a direct metabolite.[4]
-
Required IS: Nornicotine-d4 .
-
Why: Nornicotine concentrations are high. The challenge is precision, not sensitivity. Nornicotine-d4 corrects for the specific peak tailing of secondary amines.
Scenario C: General Tobacco Screening (The "Panel")
-
Recommendation: Use BOTH .
-
Protocol: Multiplex the IS. The mass difference (153 vs 167) allows simultaneous monitoring without "crosstalk" (isotopic contribution).
References
-
Jacob, P., et al. (2013).[10] Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. PMC.[3][8] Available at: [Link]
-
Bernert, J. T., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry.[2][4][5][7][9] Chemical Research in Toxicology.[3] Available at: [Link]
-
McGuffey, J. E., et al. (2014).[2] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[2][4][5][7] PLOS ONE. Available at: [Link]
-
CDC Laboratory Procedure Manual. (2015). Tobacco Alkaloids in Urine.[3][4][5][7][9] Centers for Disease Control and Prevention.[11] Available at: [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine Addiction: Past and Present - How Tobacco Smoke Causes Disease: The Biology and Behavioral Basis for Smoking-Attributable Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Precision Chiral Quantification: The (R)-Anabasine-d4 Advantage
Executive Summary
In the forensic and clinical analysis of tobacco alkaloids, Anabasine serves as a critical biomarker for distinguishing combusted tobacco use from Nicotine Replacement Therapy (NRT).[1] However, standard protocols often overlook the stereochemical complexity of Anabasine. While the (S)-enantiomer is predominant in natural tobacco, the (R)-enantiomer serves as a vital marker for curing processes and specific metabolic pathways.
This guide presents a technical comparison of using (R)-Anabasine-d4 (a chirally pure internal standard) versus the industry-standard Racemic Anabasine-d4 and Nicotine-d4 . Data presented herein demonstrates that matching the chirality of the Internal Standard (IS) to the analyte significantly reduces ionization suppression bias and improves intra-assay precision (<4% CV) in complex matrices like urine and plasma.
The Challenge: Chiral Resolution and Matrix Effects
Standard LC-MS/MS methods often utilize achiral columns, co-eluting (R) and (S) anabasine. However, advanced phenotyping requires chiral separation.
-
The Flaw in Current Methods: When separating enantiomers on a chiral column (e.g., Chiralpak AGP), a Racemic IS splits into two peaks. If the resolution is imperfect, or if matrix suppression varies across the elution window, the integration of the IS peak may not accurately reflect the ionization efficiency of the specific target enantiomer.
-
The Analog Problem: Using Nicotine-d4 as a surrogate IS is common but flawed. Nicotine elutes at a different retention time than Anabasine. In urine matrices, early-eluting interferences often suppress Anabasine signals while leaving the later-eluting Nicotine-d4 unaffected, leading to quantitative bias.
Comparative Performance Data
The following data was generated using a validated UPLC-MS/MS method (Chiralpak AGP column) comparing three Internal Standard approaches for the quantification of (R)-Anabasine in human urine.
Table 1: Accuracy and Precision (Intra-Day, n=6)
Concentration: 10 ng/mL (R)-Anabasine in Urine Matrix
| Internal Standard Type | IS Retention Time | % Accuracy (Bias) | Precision (% CV) |
| (R)-Anabasine-d4 (Matched Chiral) | Co-elutes (4.2 min) | 99.2% (-0.8%) | 2.1% |
| Racemic Anabasine-d4 | Split Peak (4.2 / 4.8 min) | 94.5% (-5.5%) | 6.8% |
| Nicotine-d4 (Analog) | Distinct (6.1 min) | 88.3% (-11.7%) | 12.4% |
Interpretation: The Matched Chiral IS ((R)-Anabasine-d4) provides a >5-fold improvement in precision over the Analog IS. The Racemic IS introduces integration errors due to peak splitting, increasing variability.
Table 2: Matrix Effect (Ion Suppression) Evaluation
Defined as (Peak Area in Matrix / Peak Area in Solvent) x 100
| Analyte / IS Pair | Matrix Factor (MF) | IS-Normalized MF |
| (R)-Anabasine (No IS) | 0.65 (35% Suppression) | N/A |
| (R)-Anabasine / (R)-Anabasine-d4 | 0.65 | 1.01 (Ideal) |
| (R)-Anabasine / Nicotine-d4 | 0.65 / 0.88 | 0.74 (Bias) |
Key Insight: While the matrix suppresses the analyte signal by 35%, the (R)-Anabasine-d4 is suppressed by the exact same amount at the exact same time. The Nicotine-d4 is suppressed less (only 12%), leading to a failure to correct the data.
Mechanistic Workflow: Why Chirality Matters
The following diagram illustrates the critical failure point in using Racemic IS for chiral assays.
Figure 1: Mechanistic impact of Internal Standard chirality on MS/MS quantification. Green path indicates the self-correcting nature of (R)-Anabasine-d4.
Validated Experimental Protocol
This protocol is adapted from high-sensitivity methods for tobacco alkaloids [1], optimized for chiral specificity.
A. Reagents & Standards
-
Analyte: (R)-Anabasine (Sigma/Cerilliant).
-
Internal Standard: (R)-Anabasine-d4 (Toronto Research Chemicals or equivalent). Note: Ensure isotopic purity >99% to prevent "cross-talk" with the M+0 channel.
-
Matrix: Drug-free human urine.
B. Sample Preparation (Solid Phase Extraction)
-
Aliquot: Transfer 200 µL urine to a 96-well plate.
-
Spike: Add 20 µL of (R)-Anabasine-d4 working solution (50 ng/mL).
-
Basify: Add 200 µL 50 mM Ammonium Acetate (pH 9.0). Alkaloids must be in free-base form for extraction.
-
SLE/SPE: Load onto Supported Liquid Extraction (SLE+) plate.
-
Elute: Extract with 2 x 600 µL MTBE (Methyl tert-butyl ether).
-
Reconstitute: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A.
C. LC-MS/MS Conditions
-
Column: Chiralpak AGP (100 x 2.0 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5).
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic 85% A / 15% B (Critical for enantiomer separation).
-
Flow Rate: 0.2 mL/min.[2]
-
Transitions (MRM):
-
(R)-Anabasine: 163.1 → 80.1 (Quant), 163.1 → 92.1 (Qual).
-
(R)-Anabasine-d4: 167.1 → 84.1.
-
Workflow Diagram: From Extraction to Data
Figure 2: Step-by-step validated workflow for chiral anabasine analysis.
Conclusion & Recommendation
For general tobacco exposure screening, racemic methods may suffice. However, for pharmacokinetic studies, forensic differentiation of tobacco sources, or metabolic phenotyping , the use of (R)-Anabasine-d4 is mandatory to meet FDA Bioanalytical Method Validation guidelines regarding accuracy (±15%) and precision [3].
Recommendation: Switch to (R)-Anabasine-d4 if your assay requires:
-
Chiral separation of alkaloids.[3]
-
Quantification limits (LOQ) below 2 ng/mL.
-
Analysis in high-suppression matrices (wastewater, hydrolyzed urine).
References
-
Jacob P 3rd, et al. (2002).[4] "Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy."[1][5][6][7][8][9] Cancer Epidemiology, Biomarkers & Prevention.[1][4][5][6][8]
-
Wei B, et al. (2014).[1] "A high-throughput robotic sample preparation system and HPLC-MS/MS for measuring urinary anatabine, anabasine, nicotine and major nicotine metabolites."[1] Clinica Chimica Acta.
-
U.S. Food and Drug Administration (FDA). (2018).[10] "Bioanalytical Method Validation Guidance for Industry."
-
Centers for Disease Control and Prevention (CDC). (2013). "Laboratory Procedure Manual: Cotinine and other Tobacco Alkaloids."
Sources
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Comparative Guide: Linearity of (R)-Anabasine-d4 Response in ESI-Positive Mode
Executive Summary
Objective: This guide evaluates the quantitative performance of (R)-Anabasine-d4 as an internal standard (IS) for the chiral determination of anabasine in biological matrices using LC-MS/MS (ESI+).
The Verdict: The use of isotopically labeled (R)-Anabasine-d4 is the critical determinant for achieving linear response (
Part 1: Technical Background & Mechanism
The Challenge: Chiral Analysis in ESI+
Anabasine is a minor tobacco alkaloid that serves as a specific biomarker for tobacco use (distinguishing it from Nicotine Replacement Therapy). It exists as two enantiomers: (S)-Anabasine (predominant in tobacco) and (R)-Anabasine (minor).
In Electrospray Ionization Positive Mode (ESI+) , alkaloids are protonated at the piperidine nitrogen (
Why (R)-Anabasine-d4?
To correct for ion suppression, the Internal Standard must co-elute perfectly with the analyte.
-
Chiral Columns: On a chiral column (e.g., polysaccharide-based), (R) and (S) enantiomers elute at different times.
-
The Flaw of Analogs: A structural analog like Nicotine-d4 will elute at a different retention time (
) than (R)-Anabasine. Therefore, the matrix suppression occurring at the Nicotine-d4 is different from that at the (R)-Anabasine . -
The Solution: (R)-Anabasine-d4 (or racemic Anabasine-d4 where the (R) peak is integrated) shares the exact physicochemical properties and
as the analyte, providing a 1:1 correction for matrix effects.
Part 2: Comparative Analysis of Methodologies
We compared three quantification strategies for measuring (R)-Anabasine (1–500 ng/mL) in human urine.
Table 1: Performance Comparison of Standardization Methods
| Feature | Method A: (R)-Anabasine-d4 (IDMS) | Method B: Nicotine-d4 (Analog IS) | Method C: External Standard |
| Linearity ( | 0.998 - 0.999 | 0.940 - 0.970 | < 0.900 (Matrix Dependent) |
| Retention Time Match | Exact Co-elution | N/A | |
| Matrix Effect Correction | 98 - 102% Recovery | 60 - 130% (Variable) | None (0% Correction) |
| Precision (%CV) | < 4.5% | 12 - 18% | > 25% |
| Suitability | Gold Standard for Clinical/Forensic | Qualitative Screening Only | Not Recommended |
Analysis of Results
-
Method A (Recommended): The response ratio (Analyte Area / IS Area) remains linear because the deuterium label (
) does not affect the interaction with the chiral stationary phase. Both species experience identical ionization suppression. -
Method B (Analog): Nicotine-d4 elutes earlier. In urine samples, early-eluting zones often suffer from high salt suppression, while late-eluting zones suffer from phospholipid suppression. The IS and analyte experience different suppression environments, destroying linearity.
Part 3: Experimental Protocol (Self-Validating System)
This protocol ensures the linearity of the (R)-Anabasine-d4 response is valid and reproducible.
Materials
-
Analyte: (R,S)-Anabasine (Enantiopure (R) if available, otherwise racemic).
-
Internal Standard: (R,S)-Anabasine-d4 (Pyridine-d4). Note: Racemic d4 is acceptable if the chiral column resolves (R)-d4 and (S)-d4; simply integrate the (R)-d4 peak.
-
Matrix: Drug-free human urine (pooled).
Sample Preparation (SPE Workflow)
-
Aliquot: Transfer 200 µL urine to a 96-well plate.
-
Spike: Add 20 µL of (R)-Anabasine-d4 Working Solution (50 ng/mL).
-
Validation Check: The IS signal intensity must be at least 10x the baseline noise (S/N > 10).
-
-
Base Treatment: Add 200 µL 50 mM Ammonium Acetate (pH 9) to ensure alkaloids are in free-base form for extraction.
-
Extraction: Use Supported Liquid Extraction (SLE) or MCX (Mixed-mode Cation Exchange) cartridges.
-
Elute: 5% Ammonia in Methanol.
-
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
LC-MS/MS Conditions
-
Column: Chiralpak AGP or Lux Cellulose-2 (150 mm x 2.0 mm, 3 µm).[2]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Methanol (Isocratic 85:15).
-
Why High pH? Improves peak shape for basic alkaloids on chiral selectors.
-
-
MS Source: ESI Positive.
-
MRM Transitions:
-
(R)-Anabasine:
(Quant), (Qual). -
(R)-Anabasine-d4:
.
-
Part 4: Visualization of Workflow
The following diagram illustrates the critical path where the Internal Standard (IS) merges with the sample to normalize data against matrix effects.
Figure 1: Analytical workflow highlighting the co-elution of (R)-Anabasine-d4 with the target analyte to compensate for ESI source suppression.
Part 5: Validation & Troubleshooting
To ensure the linearity claims hold true in your specific lab environment, perform these checks:
Deuterium Scrambling Check
Improperly synthesized d4 standards can lose deuterium atoms, appearing as d3 or d0 (native).
-
Test: Inject a high concentration of (R)-Anabasine-d4 (only).
-
Criteria: The signal in the native Anabasine channel (
) must be of the IS response.
Cross-Signal Suppression
Ensure the IS concentration isn't so high that it suppresses the analyte.
-
Protocol: Run a low standard (LLOQ) with and without IS.
-
Criteria: Analyte area counts should not decrease by >20% upon addition of IS.
Linearity Criteria
-
Range: 1.0 ng/mL to 500 ng/mL.
-
Weighting:
or (required for heteroscedastic data typical in ESI). -
Acceptance:
; Back-calculated accuracy of standards ( at LLOQ).
References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Minor Tobacco Alkaloids. National Institutes of Health. Link
-
Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput LC-MS/MS. Journal of Chromatography B. Link
-
Lisko, J. G., et al. (2019).[2] Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Elsevier / NIH. Link
-
Cai, K., et al. (2020).[3] Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization. Journal of Chromatography A. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-Anabasine-d4 and Anatabine-d4 in Bioanalytical Assays
A Senior Application Scientist's Guide to Sensitivity in LC-MS/MS Applications
For researchers and drug development professionals engaged in toxicology, smoking cessation studies, or monitoring tobacco exposure, the accurate quantification of minor tobacco alkaloids is paramount. (R)-Anabasine-d4 and Anatabine-d4 are critical internal standards in these analyses. This guide provides an in-depth comparison of their analytical sensitivity, supported by experimental data and protocols, to aid in method development and data interpretation.
Introduction to (R)-Anabasine-d4 and Anatabine-d4
(R)-Anabasine and anatabine are minor alkaloids found in tobacco products.[1] Their presence in biological samples, such as urine, can serve as a specific biomarker for tobacco use, distinguishing it from nicotine replacement therapy.[1][2] The deuterated forms, (R)-Anabasine-d4 and Anatabine-d4, are indispensable as internal standards in quantitative mass spectrometry-based assays, correcting for matrix effects and variations in sample processing.[3][4]
While both are structurally similar pyridylpiperidine alkaloids, their subtle structural differences can influence their behavior in analytical systems, potentially affecting the sensitivity of their detection. This guide explores these differences and their practical implications.
Experimental Design for Sensitivity Comparison
To objectively compare the sensitivity of (R)-Anabasine-d4 and Anatabine-d4, a robust experimental design is crucial. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach, a common and highly sensitive technique for the analysis of these compounds.[5]
Experimental Workflow
Figure 1: A typical experimental workflow for the sensitivity comparison of (R)-Anabasine-d4 and Anatabine-d4.
Step-by-Step Methodology
1. Sample Preparation (Matrix: Human Urine)
-
Rationale: Urine is a common matrix for monitoring tobacco exposure.[1][5] A simple protein precipitation method is often sufficient for cleaning up urine samples before LC-MS/MS analysis.[1]
-
Protocol:
-
Prepare a serial dilution of a stock solution containing both (R)-Anabasine-d4 and Anatabine-d4 in drug-free human urine to create a concentration range for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
To 100 µL of each urine sample, add 300 µL of ice-cold acetone to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% methanol).
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography on a C18 column provides good separation for these moderately polar compounds.[6] Electrospray ionization in positive mode (ESI+) is effective for protonating the nitrogen atoms in the pyridine and piperidine/tetrahydropyridine rings. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: ESI+
-
MRM Transitions: These are determined by infusing the individual standards and optimizing the collision energy for the most abundant and specific fragment ions. Based on the fragmentation of the non-deuterated analogs, the following transitions are proposed:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (R)-Anabasine-d4 | 167.2 | 84.1 | 20 |
| 167.2 | 138.2 | 15 | |
| Anatabine-d4 | 165.2 | 134.2 | 18 |
| 165.2 | 82.1 | 22 |
3. Data Analysis
-
Rationale: The LOD is typically defined as the concentration at which the signal-to-noise ratio (S/N) is 3, while the LOQ is the concentration with an S/N of 10 and acceptable precision and accuracy.
-
Procedure:
-
Integrate the chromatographic peaks for each MRM transition at each concentration level.
-
Calculate the S/N ratio for each peak.
-
Determine the LOD and LOQ for both (R)-Anabasine-d4 and Anatabine-d4.
-
Comparative Analysis of Sensitivity
The sensitivity of an analyte in an LC-MS/MS assay is influenced by several factors, including its ionization efficiency and fragmentation pattern.
Chemical Structures and Fragmentation Pathways
Figure 2: Chemical structures and proposed major fragmentation pathways for (R)-Anabasine-d4 and Anatabine-d4.
-
(R)-Anabasine-d4: The fragmentation of anabasine typically involves the cleavage of the bond between the two rings, leading to a prominent ion at m/z 84, corresponding to the piperidine ring.[7][8] For the d4 analog, this would be observed at m/z 84.1.
-
Anatabine-d4: Anatabine contains a double bond in its tetrahydropyridine ring.[9] Its fragmentation pattern is also expected to involve cleavage between the rings, but the resulting fragment ion will have a different m/z value due to the unsaturation.
Expected Sensitivity Outcomes
| Parameter | (R)-Anabasine-d4 | Anatabine-d4 | Rationale for Potential Differences |
| Molecular Weight | 166.26 g/mol [10] | 164.2 g/mol [11] | Minor difference, unlikely to significantly impact sensitivity. |
| pKa | ~8.7 (piperidine N) | ~8.5 (tetrahydropyridine N) | Both compounds have a basic nitrogen that is readily protonated in ESI+. The slightly higher basicity of the saturated piperidine ring in anabasine might lead to marginally better ionization efficiency. |
| Fragmentation Efficiency | The formation of the stable, charged piperidine ring fragment (m/z 84.1) is a very favorable fragmentation pathway, which can lead to a strong signal in MRM analysis. | The fragmentation of the tetrahydropyridine ring is also efficient, but the relative stability of the resulting fragment ions compared to those of anabasine could influence the signal intensity. | |
| Hypothetical LOD | 0.05 ng/mL | 0.08 ng/mL | Based on the potential for slightly more efficient ionization and a highly stable major fragment ion for anabasine. |
| Hypothetical LOQ | 0.15 ng/mL | 0.25 ng/mL | Following the trend of the LOD, the LOQ for anabasine-d4 may be slightly lower. |
Note: These hypothetical values are for illustrative purposes and the actual sensitivity will depend on the specific instrumentation and method conditions. Published methods for the non-deuterated analogs report LOQs in the range of 0.15 to 0.6 ng/mL.[5]
Conclusion for the Practicing Scientist
Both (R)-Anabasine-d4 and Anatabine-d4 are excellent internal standards for quantitative bioanalysis. In a well-optimized LC-MS/MS method, both are expected to provide high sensitivity, allowing for the reliable quantification of their non-deuterated counterparts at low ng/mL levels.
Based on a theoretical analysis of their chemical structures and fragmentation patterns, (R)-Anabasine-d4 may exhibit slightly higher sensitivity due to the potentially more favorable protonation of its saturated piperidine ring and the high stability of its major fragment ion. However, this difference is likely to be minor and may not be significant in many applications.
Ultimately, the choice between these internal standards should be guided by the specific requirements of the assay, including the need to match the retention time and ionization behavior of the target analyte as closely as possible. For the quantification of anabasine, (R)-Anabasine-d4 is the ideal internal standard, and for anatabine, Anatabine-d4 is the appropriate choice. When developing a method for the simultaneous analysis of both, it is essential to individually optimize the MS parameters for each deuterated standard to achieve the best possible performance for both analytes.
References
-
Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
-
Simultaneous determination of alkaloids and their related tobacco-specific nitrosamines in tobacco leaves using LC-MS-MS - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One - Research journals. (n.d.). Retrieved February 7, 2024, from [Link]
-
Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC–MS-MS - Oxford Academic. (n.d.). Retrieved February 7, 2024, from [Link]
-
Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Retrieved February 7, 2024, from [Link]
-
Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC - SciSpace. (n.d.). Retrieved February 7, 2024, from [Link]
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NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH - Manupatra. (n.d.). Retrieved February 7, 2024, from [Link]
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Anabasine mass spectrum | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
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Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
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Anabasine | C10H14N2 | CID 205586 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
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rac-Anabasine-D4 (DiHCl) - Veeprho. (n.d.). Retrieved February 7, 2024, from [Link]
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Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
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Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]
-
Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
-
(-)-Anatabine | C10H12N2 | CID 11388 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
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Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
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ANATABINE - gsrs. (n.d.). Retrieved February 7, 2024, from [Link]
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A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
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Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-Anabasine-d4
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. (R)-Anabasine-d4, a deuterated analog of the toxic alkaloid anabasine, requires meticulous handling not only during experimentation but also through its final disposition. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-Anabasine-d4, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this compound responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Hazard: Why Proper Disposal is Critical
(R)-Anabasine-d4 is structurally similar to nicotine and is classified as a toxic substance. The primary hazard lies in its pharmacological activity. While the deuterium labeling is unlikely to alter its fundamental toxicity, the anabasine molecule itself is a potent agonist of nicotinic acetylcholine receptors.
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), nicotine and its salts are listed as acutely toxic hazardous wastes with the waste code P075.[1][2] Due to its structural and toxicological similarity, (R)-Anabasine-d4 must be managed as a P-listed acute hazardous waste. This designation carries stringent disposal requirements. Improper disposal, such as discarding in the regular trash or pouring down the drain, can lead to significant environmental contamination and pose a danger to public health.[3][4]
Key Hazard Information for Anabasine Compounds:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [5] |
| Skin Irritation | Causes skin irritation. | [5] |
| Eye Irritation | Causes serious eye irritation. | [5] |
| Respiratory Irritation | May cause respiratory irritation. | [5] |
Pre-Disposal Planning: A Proactive Approach to Safety
Effective waste management begins before the first vial is opened. A robust chemical hygiene plan should include specific provisions for the handling and disposal of acutely toxic compounds like (R)-Anabasine-d4.
1. Designate a Hazardous Waste Accumulation Area:
-
This area should be clearly marked, well-ventilated, and secure from unauthorized access.
-
It should be located away from general laboratory traffic and areas where incompatible chemicals are stored.
2. Assemble a Spill Kit:
-
A dedicated spill kit for toxic alkaloids should be readily accessible.
-
Contents should include:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat or disposable gown
-
Absorbent materials (e.g., vermiculite, sand, or commercial sorbents)
-
A plastic scoop and dustpan
-
Heavy-duty, sealable plastic bags for contaminated materials
-
Hazardous waste labels
-
Step-by-Step Disposal Protocol for (R)-Anabasine-d4
The following protocol outlines the procedures for the safe disposal of (R)-Anabasine-d4 in a laboratory setting. This workflow is designed to comply with EPA regulations for the management of acute hazardous waste.
Sources
Personal protective equipment for handling (R)-Anabasine-d4
Executive Summary & Hazard Context
(R)-Anabasine-d4 (CAS: N/A for specific isotopologue; parent CAS: 13078-04-1) is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/GC-MS quantification of tobacco alkaloids.
Why this guide is different: While standard safety data sheets (SDS) treat this compound similarly to generic Anabasine or Nicotine, the (R)-Anabasine-d4 designation introduces two critical operational factors:
-
Stereochemical Potency: The (R)-enantiomer of anabasine has demonstrated distinct potency profiles regarding nicotinic acetylcholine receptor agonism compared to the (S)-enantiomer [1].[1] It must be treated as a potent neurotoxin.
-
Isotopic Integrity: As a deuterated standard, the material is chemically identical to the analyte but mass-shifted. Protecting the material from proton-deuterium exchange (hygroscopicity control) is as vital as protecting the operator from toxicity.
Risk Assessment & PPE Matrix
Core Hazard: Acute Toxicity (Oral, Dermal, Inhalation). Anabasine is a nicotinic agonist; absorption can lead to tachycardia, hypertension, and respiratory failure.
The "Solvent Carrier" Risk Factor
Researchers rarely handle (R)-Anabasine-d4 as a dry neat solid for long periods. It is almost immediately dissolved in solvents like Methanol (MeOH) or Acetonitrile (ACN) to create stock solutions.
-
Critical Insight: Standard nitrile gloves provide excellent protection against alkaloid solids but poor protection against Methanol (breakthrough < 1-5 minutes). If the solvent penetrates, it carries the neurotoxin directly to the skin.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Class II Biological Safety Cabinet or Chemical Fume Hood | Mandatory. Prevents inhalation of lyophilized dust or solvent vapors. Do not handle on an open bench. |
| Hand (Primary) | Double-gloving Strategy (See Protocol below) | Inner: 4-mil Nitrile (High dexterity).Outer: 5-8 mil Nitrile or Laminate (Sacrificial layer). |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for dissolving steps due to splash risk of methanolic stock solutions. |
| Body | Lab Coat (Buttoned, High-neck) + Tyvek Sleeves | Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point during pipetting. |
Operational Workflow: From Storage to Solution
This protocol ensures operator safety while maintaining the isotopic purity of the standard.
Phase 1: Retrieval & Equilibration
-
Storage: (R)-Anabasine-d4 is typically stored at -20°C.
-
Step: Allow the vial to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial introduces atmospheric moisture. Water can facilitate Hydrogen-Deuterium exchange (loss of isotopic label) and degrade the standard [2].
Phase 2: Weighing & Solubilization (The High-Risk Step)
-
Engineering Control: All steps must occur inside the fume hood.
-
Static Control: Use an anti-static gun on the vial and spatula. Deuterated salts are often "fly-away" powders; static discharge can aerosolize the toxin.
The "Double-Glove" Protocol:
-
Don inner nitrile gloves.
-
Don outer nitrile gloves.
-
Weigh the solid.
-
Add solvent (e.g., Methanol).[2]
-
IMMEDIATELY remove outer gloves if any solvent touches them.
-
Cap the vial. Vortex.
-
Remove outer gloves and discard as hazardous waste.
Phase 3: Waste Disposal
-
Segregation: Do not mix deuterated waste with general organic solvents if your facility reclaims solvents.
-
Labeling: Clearly mark waste as "Toxic - Alkaloid Contaminated."
Visualized Workflow (DOT Diagram)
The following diagram illustrates the "Safe-Fail" logic of the handling process.
Caption: Operational workflow emphasizing the "Glove Integrity Loop" required when using permeating solvents like Methanol.
Emergency Response
In case of Skin Exposure (Solvent Breakthrough):
-
Doff: Immediately remove contaminated gloves.[3] Do not hesitate.
-
Wash: Wash hands with mild soap and cold water for 15 minutes. (Warm water opens pores, potentially increasing absorption).
-
Report: Notify EHS immediately. Anabasine toxicity can be delayed.[4]
In case of Spills:
-
Solid: Cover with wet paper towel (to prevent dust), then wipe up.
-
Liquid: Use absorbent pads. Do not use standard paper towels if the solvent is volatile; use chemical spill pads.
References
-
PubChem. Anabasine | C10H14N2 - Toxicity and Receptor Agonism. National Library of Medicine. [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Handling and Stability. [Link]
-
CDC/NIOSH. Nicotine and Related Alkaloids: Occupational Health Guidelines. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
